Clomethiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(2-chloroethyl)-4-methyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNS/c1-5-6(2-3-7)9-4-8-5/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLITLDOTJTVDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022842 | |
| Record name | Clomethiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
533-45-9 | |
| Record name | Clomethiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=533-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clomethiazole [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clomethiazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06470 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Clomethiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clomethiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.788 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOMETHIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C5DBZ19HV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Chemical Properties of Clomethiazole for Research Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clomethiazole, also known as chlormethiazole, is a sedative and hypnotic agent with a chemical structure related to thiamine (Vitamin B1).[1][2] It is recognized for its therapeutic applications in managing acute alcohol withdrawal, and as a sedative and anticonvulsant.[2][3] This technical guide provides a comprehensive overview of the synthesis of this compound, its detailed chemical properties, and its primary mechanism of action, intended to support researchers and professionals in drug development.
Synthesis of this compound
The synthesis of this compound, chemically named 5-(2-Chloroethyl)-4-methylthiazole, can be achieved through several established routes. Below are detailed experimental protocols for two common methods.
Method 1: From 3,5-dichloro-2-pentanone
This method involves the reaction of 3,5-dichloro-2-pentanone with sodium rhodanide followed by cyclization.
Experimental Protocol:
-
Reaction of 3,5-dichloro-2-pentanone with sodium rhodanide: To a solution of 155.5 g (1 mole) of 3,5-dichloro-2-pentanone in 1 liter of butyl acetate, add 83 g (1.024 moles) of sodium rhodanide.
-
Heating and filtration: Stir the suspension for 4 hours in a hot water bath. After cooling, filter off the sodium chloride formed.
-
Washing: Wash the filtrate three times with water.
-
Distillation: After distilling off the solvent, distill the residue under reduced pressure to obtain 4-methyl-5-(2-chloroethyl)-thiazole.[4]
Method 2: From 2-hydroxy-4-methyl-5-(2-chloroethyl)-thiazole
This synthetic route involves the chlorination of a hydroxyethylthiazole derivative.
Experimental Protocol:
-
Suspension and heating: Heat a suspension of 177.6 g (1 mole) of 2-hydroxy-4-methyl-5-(2-chloroethyl)-thiazole in 530 cm³ of anhydrous chlorobenzene to 100 °C while stirring.
-
Addition of phosphoryl chloride: Add 306.6 g (2 moles) of phosphoryl chloride to the solution over 30 minutes.
-
Stirring and completion of reaction: Stir the mixture at a temperature of 125-130°C until the evolution of hydrogen chloride ceases (approximately 2 hours).
-
Work-up: Cool the reaction mixture to 20°C and pour it onto 1.5 kg of ice.
-
Extraction: Separate the phases and extract the aqueous phase twice with 200 cm³ of chlorobenzene each time.
-
Purification: Combine the organic phases and distill to yield 4-methyl-5-(2-chloroethyl)-thiazole.[4]
A logical workflow for the synthesis and purification of this compound is depicted below.
Chemical Properties of this compound
This compound is a thiazole derivative that appears as a white to off-white crystalline powder.[3] It is soluble in water and alcohol.[3] A summary of its key physicochemical properties is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₈ClNS | [1][3][5] |
| Molecular Weight | 161.65 g/mol | [1][5] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | Not available | |
| Boiling Point | 92 °C at 7 mmHg | |
| Density | 1.233 g/cm³ | |
| Solubility | Soluble in water and alcohol | [3] |
| pKa (Strongest Basic) | 3.18 | |
| LogP | 2.1 | [1] |
| CAS Number | 533-45-9 | [3] |
Stability and Storage
This compound's stability in aqueous solutions is a critical factor for its formulation and handling.[6] For research purposes, it is recommended to store this compound at -20°C.[5] When preparing stock solutions, it is advisable to store them in separate packages to avoid degradation from repeated freeze-thaw cycles.[5] Stock solutions stored at -80°C are typically stable for up to 6 months, while at -20°C, they should be used within 1 month.[5]
Mechanism of Action
This compound's primary mechanism of action involves the potentiation of the γ-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter system in the central nervous system.[3][7] It acts as a positive allosteric modulator of the GABAA receptor, binding to a site distinct from the benzodiazepine and GABA binding sites, likely at or near the barbiturate/picrotoxin site.[2][7][8] This interaction enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron.[7] The resulting hyperpolarization of the neuronal membrane reduces neuronal excitability, producing sedative, hypnotic, and anticonvulsant effects.[7]
At higher concentrations, this compound can directly activate the GABAA receptor.[9][10] Furthermore, this compound is a known inhibitor of the cytochrome P450 enzyme CYP2E1.[2][5]
The signaling pathway of this compound's action on the GABAA receptor is illustrated in the following diagram.
Conclusion
This technical guide provides essential information for the synthesis and understanding of the chemical properties of this compound. The detailed protocols and compiled data are intended to facilitate further research and development involving this compound. A thorough understanding of its synthesis, properties, and mechanism of action is crucial for its effective and safe use in a research setting.
References
- 1. Chlormethiazole, Heminevrin, Nevrin, this compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. CAS 533-45-9: this compound | CymitQuimica [cymitquimica.com]
- 4. WO1993009107A1 - Novel process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof - Google Patents [patents.google.com]
- 5. glpbio.com [glpbio.com]
- 6. Stability of this compound in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evidence that this compound interacts with the macromolecular GABA A-receptor complex in the central nervous system and in the anterior pituitary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The modulation by chlormethiazole of the GABAA-receptor complex in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of GABAA and glycine receptors by chlormethiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activity of chlormethiazole at human recombinant GABAA and NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Neuroprotective Potential of Clomethiazole: A Pharmacological Deep Dive
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clomethiazole, a derivative of thiazole with a long-standing clinical history as a sedative and anticonvulsant, has been extensively investigated for its neuroprotective properties, particularly in the context of cerebral ischemia and stroke.[1] Its primary mechanism of action involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABAA) receptor, the principal inhibitory neurotransmitter system in the central nervous system.[2][3] By enhancing GABAergic neurotransmission, this compound counteracts the excitotoxic cascade initiated by ischemic events. Despite promising preclinical evidence in various animal models of stroke, large-scale clinical trials have not demonstrated a significant overall benefit in improving long-term outcomes in acute ischemic stroke patients.[1][4] This in-depth guide provides a comprehensive overview of the pharmacological profile of this compound as a neuroprotective agent, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways and experimental workflows.
Core Pharmacological Profile
This compound is structurally related to thiamine (Vitamin B1) but exerts its effects through modulation of the GABAA receptor complex.[5] It is a potent sedative, hypnotic, and anticonvulsant.[5]
Mechanism of Action
The neuroprotective effects of this compound are primarily attributed to its interaction with the GABAA receptor. It acts as a positive allosteric modulator, binding to a site distinct from the benzodiazepine binding site, and enhances the receptor's response to GABA.[3][6] This potentiation of GABAergic activity leads to an increased influx of chloride ions into neurons, resulting in hyperpolarization of the cell membrane and a subsequent reduction in neuronal excitability.[3] This is crucial in the context of cerebral ischemia, where excessive glutamate release leads to excitotoxicity and neuronal death. By enhancing inhibition, this compound helps to counteract this pathological hyperexcitability.
Beyond its primary action on GABAA receptors, preclinical studies suggest that this compound may exert its neuroprotective effects through additional mechanisms. At higher concentrations, it has been shown to weakly inhibit NMDA receptors.[7] Furthermore, there is evidence for anti-inflammatory actions, including the suppression of hypoxia-ischemia-induced increases in nitric oxide synthase (NOS) and arginase activities.[8]
Pharmacokinetics
This compound can be administered orally and intravenously.[9] A population pharmacokinetic analysis in acute stroke patients revealed a two-compartment model.[9][10] Body weight and co-administration of liver enzyme-inducing drugs were found to influence its clearance.[9][10]
Quantitative Pharmacological Data
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Receptor Binding and Potency of this compound
| Parameter | Receptor/Channel | Value | Species/System | Reference |
| IC50 | [35S]-TBPS Binding | 140 µM | Rat Brain | [11] |
| IC50 | NMDA Receptor (NR1a+NR2A) | ~485 µM | Human recombinant (in Xenopus oocytes) | [7] |
| IC50 | NMDA Receptor (NR1a+NR2B) | ~683 µM | Human recombinant (in Xenopus oocytes) | [7] |
| EC50 (Direct Activation) | GABAA Receptor (α1β1γ2) | 0.3 mM | Human recombinant (in L(tk-) cells) | [6] |
| EC50 (Direct Activation) | GABAA Receptor (α1β2γ2) | 1.5 mM | Human recombinant (in L(tk-) cells) | [6] |
Table 2: Pharmacokinetic Parameters of this compound in Acute Stroke Patients
| Parameter | Mean Value (for a 75 kg patient) | Interindividual Variability | Reference |
| Clearance (CL) | 52.7 L/h | 48% | [9][10] |
| Volume of Distribution (V1) | 82.5 L | 53% | [9][10] |
| Inter-compartmental Clearance (Q) | 167 L/h | 42% | [9][10] |
| Peripheral Volume of Distribution (V2) | 335 L | 54% | [9][10] |
Table 3: Efficacy of this compound in Preclinical Models of Cerebral Ischemia
| Animal Model | Dosing Regimen | Key Finding | Reference |
| Global Ischemia (Gerbil) | Intravenous infusion (24h), plasma conc. 10 µM | Almost total neuroprotection | [12][13] |
| Focal Ischemia (Rat, MCAO) | Subcutaneous infusion (22.75h), plasma conc. ≥ 3.5 µM | Neuroprotective | [2] |
| Global Ischemia (Gerbil) | Intravenous infusion, plasma conc. ≥ 6.1 µM | Neuroprotective | [2] |
| Hypoxia-Ischemia (Rat) | 125 mg/kg, 3h post-insult | Complete histological protection | [14] |
Table 4: Overview of Major Phase III Clinical Trials of this compound in Acute Ischemic Stroke
| Trial Name | Number of Patients | Treatment Arm | Primary Outcome | Result | Reference |
| CLASS | 1360 | 75 mg/kg IV over 24h | Proportion of patients with Barthel Index ≥60 at 90 days | No significant difference between this compound (56.1%) and placebo (54.8%) | [4][12] |
| CLASS-I | 1198 | 68 mg/kg IV over 24h | Proportion of patients with Barthel Index ≥60 at last follow-up | No significant difference between this compound (42%) and placebo (46%) | [1][15] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The primary signaling pathway for this compound's neuroprotective action is through the enhancement of GABAA receptor function.
Caption: this compound's modulation of GABAA receptor signaling.
A secondary pathway involves the modulation of inflammatory mediators.
Caption: this compound's anti-inflammatory mechanism.
Experimental Workflows
A typical preclinical study evaluating the neuroprotective efficacy of this compound would follow this general workflow.
Caption: Workflow for a preclinical neuroprotection study.
The CLASS clinical trials followed a randomized, double-blind, placebo-controlled design.
Caption: Workflow of the CLASS clinical trials.
Detailed Experimental Protocols
Preclinical Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
This is a widely used model of focal cerebral ischemia.
-
Animal Model: Male Long-Evans rats.
-
Anesthesia: Anesthesia is induced and maintained, for example, with isoflurane.
-
Surgical Procedure:
-
A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
The ECA is ligated and transected.
-
A nylon monofilament with a rounded tip is introduced into the ICA via the ECA stump and advanced to occlude the origin of the middle cerebral artery (MCA).
-
After a defined period of occlusion (e.g., 2 hours for transient MCAO), the filament is withdrawn to allow for reperfusion. In permanent MCAO, the filament is left in place.
-
-
Drug Administration: this compound or vehicle is administered, for instance, via subcutaneous osmotic minipumps to achieve steady-state plasma concentrations.[2]
-
Outcome Measures:
-
Neurological Deficit Scoring: A graded scale is used to assess motor and sensory deficits at various time points post-MCAO.
-
Infarct Volume Measurement: At the end of the study, brains are sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to visualize and quantify the infarct volume.
-
Preclinical Model: Global Cerebral Ischemia in Gerbils
This model is used to study neuronal damage in vulnerable brain regions like the hippocampus.
-
Animal Model: Mongolian gerbils.
-
Surgical Procedure:
-
Bilateral common carotid arteries are exposed.
-
The arteries are occluded using micro-aneurysm clips for a short duration (e.g., 5 minutes).
-
The clips are then removed to allow reperfusion.
-
-
Drug Administration: this compound can be administered via various routes, including intraperitoneal injection or intravenous infusion, before or after the ischemic insult.[13][16]
-
Outcome Measures:
-
Histological Analysis: Neuronal cell death, particularly in the CA1 region of the hippocampus, is assessed using techniques like silver staining or immunohistochemistry at a set time point (e.g., 7 days) after ischemia.
-
Behavioral Testing: Tests such as the open-field test can be used to assess habituation deficits.[16]
-
Clinical Trial Protocol: The this compound Acute Stroke Study (CLASS)
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[4][12]
-
Patient Population: Patients with a clinical diagnosis of acute hemispheric ischemic stroke with symptom onset within 12 hours.[4][12]
-
Intervention:
-
Primary Efficacy Endpoint: The proportion of patients achieving a Barthel Index score of ≥60 (indicating relative functional independence) at 90 days post-stroke.[4][12]
-
Safety Monitoring: Close monitoring for adverse events, with a particular focus on sedation. Dose reduction or withdrawal was permitted in cases of excessive sedation.[12]
Discussion and Future Perspectives
The journey of this compound from a promising preclinical neuroprotective agent to its evaluation in large-scale clinical trials for acute ischemic stroke provides valuable lessons for the field of neuroprotection. The robust neuroprotective effects observed in various animal models did not translate into a clear clinical benefit in a broad population of stroke patients.[1] This discrepancy may be attributed to several factors, including the heterogeneity of human stroke, the challenges of a narrow therapeutic window, and potential confounding factors in the clinical setting.
The primary dose-limiting side effect of this compound is sedation, which can be problematic in the management of acute stroke patients.[12] While the CLASS trials did not show an overall benefit, a post-hoc analysis of the initial CLASS study suggested a potential benefit in patients with total anterior circulation syndrome (TACS), a severe subtype of stroke.[12] However, this hypothesis was not confirmed in the subsequent CLASS-I trial.[1][15]
Future research in this area could focus on several aspects. Investigating the potential of this compound in combination with other neuroprotective or thrombolytic agents might yield synergistic effects. Refining patient selection based on stroke severity or specific biomarkers could help identify a subpopulation that might benefit from this compound's mechanism of action. Furthermore, exploring the non-GABAergic mechanisms of this compound, such as its anti-inflammatory properties, could open new avenues for its therapeutic application in neurodegenerative and neuroinflammatory conditions.
References
- 1. ahajournals.org [ahajournals.org]
- 2. This compound is neuroprotective in models of global and focal cerebral ischemia when infused at doses producing clinically relevant plasma concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound acute stroke study (CLASS): results of a randomized, controlled trial of this compound versus placebo in 1360 acute stroke patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. Activity of chlormethiazole at human recombinant GABAA and NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: mechanisms underlying lasting neuroprotection following hypoxia-ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Population pharmacokinetics of this compound and its effect on the natural course of sedation in acute stroke patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Population pharmacokinetics of this compound and its effect on the natural course of sedation in acute stroke patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The modulation by chlormethiazole of the GABAA-receptor complex in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. The protective action of chlormethiazole against ischaemia-induced neurodegeneration in gerbils when infused at doses having little sedative or anticonvulsant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuro-overprotection? A functional evaluation of this compound-induced neuroprotection following hypoxic-ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound Acute Stroke Study in ischemic stroke (CLASS-I): final results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on Clomethiazole's Relationship to Thiamine and Its Implications
Executive Summary
This compound is a sedative, hypnotic, anticonvulsant, and muscle relaxant with a long history of clinical use, particularly in the management of acute alcohol withdrawal.[1][2] Its chemical structure bears a notable resemblance to the thiazole moiety of thiamine (Vitamin B1), a critical coenzyme in cellular metabolism.[3][4] This structural relationship has prompted investigations into their potential biochemical interactions. This technical guide provides a comprehensive overview of this compound, focusing on its structural relationship to thiamine, its distinct pharmacological activities, and the clinical and research implications that arise from these characteristics. We will delve into its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and detail key experimental protocols used in its study.
Chemical and Structural Relationship to Thiamine
This compound, chemically known as 5-(2-chloroethyl)-4-methylthiazole, is structurally a derivative of the thiazole ring found in thiamine.[3][5] Thiamine is composed of a pyrimidine ring and a thiazole ring linked by a methylene bridge. The synthesis of this compound can, in fact, begin with the cleavage of thiamine.
The structural similarity is confined to the thiazole nucleus. However, the substitutions on this ring are different, leading to vastly different biological functions. Thiamine's thiazole ring is crucial for its coenzymatic activity in carbohydrate metabolism, whereas the chloroethyl group in this compound is key to its pharmacological effects on the central nervous system.
Pharmacodynamics and Mechanism of Action
Despite the structural similarity to a vitamin, this compound's mechanism of action is that of a central nervous system depressant.[2] Its primary target is the γ-aminobutyric acid type A (GABAA) receptor, the main inhibitory neurotransmitter receptor in the brain.[6][7]
This compound acts as a positive allosteric modulator at the barbiturate/picrotoxin binding site on the GABAA receptor complex.[2] By binding to this site, it enhances the effect of GABA, increasing the influx of chloride ions into the neuron.[6][7] This leads to hyperpolarization of the neuronal membrane, reducing its excitability and resulting in sedative, anxiolytic, anticonvulsant, and hypnotic effects.[2][6] Notably, its action is distinct from benzodiazepines, which bind to a different site on the GABAA receptor.[8][9] At high concentrations, this compound can directly activate the GABAA receptor.[8][9]
Furthermore, this compound is a potent inhibitor of the cytochrome P450 enzyme CYP2E1, which is involved in the metabolism of ethanol.[2] This inhibition slows down ethanol metabolism, a property that is relevant to its application in alcohol withdrawal. It also inhibits CYP2B6 and possibly CYP2A6.[2]
Pharmacokinetics
This compound is rapidly absorbed after oral administration and undergoes extensive first-pass metabolism in the liver.[10][11] Its pharmacokinetic profile is characterized by a relatively short half-life.
| Parameter | Value | Species/Context | Reference |
| Systemic Availability (Oral) | 25% - 42% (dose-dependent) | Healthy Volunteers | [10] |
| Time to Peak (Oral) | 55 +/- 12 min | Healthy Volunteers | [12] |
| Time to Peak (Rectal) | 89 +/- 11 min | Healthy Volunteers | [12] |
| Elimination Half-life | ~4 hours (3.6 - 5.0 hrs) | Healthy Adults | [10][11] |
| Systemic Clearance | 52.7 L/h (for a 75 kg patient) | Acute Stroke Patients | [13][14] |
| Volume of Distribution (V1) | 82.5 L (for a 75 kg patient) | Acute Stroke Patients | [13][14] |
| Volume of Distribution (V2) | 335 L (for a 75 kg patient) | Acute Stroke Patients | [13][14] |
| Plasma Protein Binding | ~65% (63.4 +/- 1.6%) | Human Plasma | [10][11] |
Implications: Clinical and Research Applications
Primary Indication: Alcohol Withdrawal Syndrome
This compound is widely used for the treatment of acute alcohol withdrawal syndrome (AWS).[7][15] Its efficacy stems from its ability to mitigate the central nervous system hyperexcitability that occurs when alcohol is withdrawn. It effectively reduces symptoms such as agitation, restlessness, and seizures.[2][7] Clinical trials have demonstrated its superiority over placebo and its comparable efficacy to other standard treatments like benzodiazepines.[15][16][17][18]
| Study Focus | Comparator(s) | Key Findings | Reference |
| Systematic Review & Meta-analysis | Placebo; Other AWS drugs | Significantly better response than placebo (OR 3.88). Significantly reduced seizures vs. placebo (OR 0.12). No difference compared to chlordiazepoxide, alprazolam, etc. | [15] |
| Symptom-triggered Treatment | Clonazepam | Both treatments were equally effective, safe, and well-tolerated. No withdrawal seizures or delirium occurred in either group. | [16] |
| Retrospective Clinical Study | Diazepam | This compound provided a faster withdrawal and required less concomitant antipsychotic medication. Both were equally safe. | [17][18] |
| Double-blind Controlled Trial | γ-hydroxybutyrate (GHB) | All treatments (this compound, low-dose GHB, high-dose GHB) effectively improved withdrawal symptoms with few residual symptoms by day 2. | [19] |
Other Clinical Uses
This compound is also utilized for the short-term management of severe insomnia, agitation, and restlessness, particularly in the elderly.[1][11]
Investigational Use: Neuroprotection in Stroke
Based on its GABA-mimetic properties, which can counteract the excitotoxic cascade in cerebral ischemia, this compound was extensively investigated as a neuroprotective agent for acute ischemic stroke.[13][20] While it showed promising results in various animal models, large-scale Phase III clinical trials (CLASS and CLASS-I) failed to demonstrate a significant improvement in functional outcomes compared to placebo.[20][21][22] This discrepancy highlights the challenges of translating preclinical findings to clinical success in neuroprotection.[20]
Relationship with Thiamine: A Functional Divergence
A crucial question for researchers is whether this compound, given its structural origin, interferes with thiamine's biological functions. Thiamine is essential for carbohydrate metabolism, and its deficiency can lead to severe neurological conditions like Wernicke-Korsakoff syndrome, a common concern in chronic alcoholism.
A study specifically investigating this relationship in chronic alcoholic patients found that This compound did not appear to interfere with the utilization of thiamine .[23] The research assessed thiamine status by measuring erythrocyte transketolase activation, a reliable functional biomarker. Patients treated with both this compound and parenteral thiamine showed normalization of their thiamine levels, indicating that this compound does not act as a thiamine antagonist at the level of this key enzyme.[23] This suggests that despite their structural similarity, their mechanisms of action and biological targets are entirely separate.
Key Experimental Protocols
Synthesis of this compound from Thiamine
The synthesis involves a two-step process starting from thiamine hydrochloride.
-
Sulfite Cleavage of Thiamine: Thiamine is cleaved at the methylene bridge using a reagent like sodium bisulfite. This reaction breaks the molecule into its pyrimidine and thiazole components. The desired product is 5-(2-hydroxyethyl)-4-methylthiazole.[24][25]
-
Chlorination of the Thiazole Moiety: The hydroxyl group of the thiazole intermediate is substituted with a chlorine atom. This can be achieved by heating with concentrated hydrochloric acid in a sealed tube or by using a stronger chlorinating agent like thionyl chloride (SOCl₂).[24] The final product, this compound, is then isolated and purified.
In Vitro Analysis of GABAA Receptor Modulation
-
Objective: To determine the effect of this compound on GABAA receptor function.
-
Methodology: Two-electrode voltage-clamp recording is used on oocytes or cultured neuronal cells (e.g., murine spinal neurons) expressing recombinant human GABAA receptors.[8][9]
-
Cells are voltage-clamped at a holding potential (e.g., -60 mV).
-
A baseline current is established.
-
A known concentration of GABA is applied to elicit an inward chloride current.
-
After washout, this compound is pre-applied, followed by the co-application of this compound and GABA.
-
The potentiation of the GABA-evoked current by this compound is measured and quantified. Dose-response curves are generated to determine EC₅₀ values.[8]
-
Animal Models of Alcohol Withdrawal
-
Objective: To assess the efficacy of this compound in suppressing withdrawal symptoms.
-
Methodology: An established model of ethanol dependence is used, for example, in mice.[26][27]
-
Induction of Dependence: Mice are exposed to ethanol vapor inhalation for an extended period (e.g., 14 days) to induce physical dependence.[26]
-
Withdrawal: Ethanol is withdrawn, and withdrawal symptoms (e.g., convulsive behavior, tremors, hyperlocomotion) are scored at regular intervals using a standardized scale.
-
Drug Administration: At the peak of withdrawal symptoms, a test group of mice is injected with this compound (e.g., 100 mg/kg, intraperitoneally), while a control group receives a vehicle.[26]
-
Assessment: Withdrawal scores are monitored post-injection to determine the degree and duration of symptom suppression.
-
Quantification in Biological Samples
-
Objective: To measure the concentration of this compound in plasma or serum for pharmacokinetic studies.
-
Methodology: A common method is gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).[10][28][29]
-
Sample Preparation: this compound is extracted from the biological matrix (e.g., serum) using liquid-liquid extraction with an organic solvent like hexane or ethyl acetate.[30] An internal standard is added for accurate quantification.
-
Chromatographic Separation: The extracted sample is injected into the GC or HPLC system, where this compound is separated from other components based on its physicochemical properties.
-
Detection and Quantification: The separated compound is detected by a mass spectrometer. The concentration is determined by comparing the peak area of this compound to that of the internal standard against a standard curve.[29][31][32]
-
Conclusion
This compound's relationship to thiamine is purely structural, based on a shared thiazole chemical backbone. Functionally, they are unrelated. This compound is a potent GABAA receptor modulator with established efficacy as a sedative-hypnotic, particularly in the critical setting of alcohol withdrawal syndrome. Crucially for this patient population, it does not appear to antagonize the metabolic functions of thiamine. While its potential as a neuroprotective agent in stroke was not realized in pivotal clinical trials, its primary indications remain robust. The distinct divergence between its structural origin and its pharmacological action makes this compound a fascinating case study in drug development and neuropharmacology.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C6H8ClNS | CID 10783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. CAS 533-45-9: this compound | CymitQuimica [cymitquimica.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. Activity of chlormethiazole at human recombinant GABAA and NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of GABAA and glycine receptors by chlormethiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of this compound in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mims.com [mims.com]
- 12. Pharmacokinetics and pharmacodynamics of this compound after oral and rectal administration in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Population pharmacokinetics of this compound and its effect on the natural course of sedation in acute stroke patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ovid.com [ovid.com]
- 15. Research Portal [researchportal.scu.edu.au]
- 16. Comparison of two oral symptom-triggered pharmacological inpatient treatments of acute alcohol withdrawal: this compound vs. clonazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. karger.com [karger.com]
- 18. Comparison of this compound and Diazepam in the Treatment of Alcohol Withdrawal Syndrome in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. The Pharmacology of Chlormethiazole: A Potential Neuroprotective Agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. This compound Acute Stroke Study in ischemic stroke (CLASS-I): final results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Chlormethiazole and utilization of vitamin B1 in chronic alcoholics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. vitamin b1 to sedative? , Hive Methods Discourse [chemistry.mdma.ch]
- 25. Sciencemadness Discussion Board - this compound by Vitamine b1 cleavage - Powered by XMB 1.9.11 [sciencemadness.org]
- 26. Action of chlormethiazole in a model of ethanol withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. An animal model for testing effects of drugs on alcohol withdrawal reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. A rapid gas-chromatographic method for the quantitative determination of this compound in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Toxicological Analysis of Some Drugs of Abuse in Biological Samples [mdpi.com]
- 30. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples : Oriental Journal of Chemistry [orientjchem.org]
- 31. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Frontiers | The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review [frontiersin.org]
Beyond the GABAA Receptor: An In-depth Technical Guide to the Molecular Targets of Clomethiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clomethiazole, a sedative-hypnotic and anticonvulsant drug, has long been characterized by its positive allosteric modulation of the GABAA receptor. This activity is central to its therapeutic effects in conditions such as alcohol withdrawal syndrome. However, a growing body of evidence reveals that the pharmacological profile of this compound extends beyond this primary target. This technical guide provides a comprehensive overview of the known molecular targets of this compound outside of the GABAA receptor, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways. Understanding these off-target interactions is crucial for a complete comprehension of this compound's mechanism of action, its therapeutic potential, and its adverse effect profile.
Quantitative Data on Non-GABAA Receptor Targets
The following tables summarize the quantitative data regarding the interaction of this compound with various molecular targets beyond the GABAA receptor.
Table 1: Inhibition of NMDA Receptors by this compound
| Receptor Subtype | IC50 (μM) | Cell Type | Reference |
| NR1a+NR2A | ~485 | Xenopus oocytes | [1] |
| NR1a+NR2B | ~683 | Xenopus oocytes | [1] |
Table 2: Inhibition of Cytochrome P450 (CYP) Enzymes by this compound
| CYP Isoform | Inhibition Parameter | Value | Substrate/System | Reference |
| CYP2E1 | IC50 | 42 µM | Human Liver Microsomes (HLMs) | [2] |
| CYP2E1 | Ki | 12 µM | Human Liver Microsomes (HLMs) | [3] |
| CYP2E1 | KI | 40 µM | HLMs (chlorzoxazone 6-hydroxylation) | [2] |
| CYP2E1 | kinact | 0.35 min-1 | HLMs (chlorzoxazone 6-hydroxylation) | [2] |
| CYP2E1 | KI | 41 µM | Recombinant CYP2E1 | [2] |
| CYP2E1 | kinact | 0.32 min-1 | Recombinant CYP2E1 | [2] |
| CYP2A6 | IC50 | 24 µM | Human Liver Microsomes (HLMs) | [2] |
| CYP2B6 | IC50 | >300 µM (potentiation upon preincubation) | Human Liver Microsomes (HLMs) | [2] |
Table 3: Modulation of Other Molecular Targets by this compound
| Target | Effect | Concentration/Dose | System | Reference |
| Glycine Receptors | Potentiation of glycine-activated currents | 30 and 100 µM (dose-dependent) | Murine spinal neurons | [4] |
| Inducible Nitric Oxide Synthase (iNOS) | Suppression of hypoxia-ischemia induced increase in activity | Not specified | Rat model of hypoxia-ischemia | [3] |
| Arginase | Suppression of hypoxia-ischemia induced increase in activity | Not specified | Rat model of hypoxia-ischemia | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Electrophysiological Recording of NMDA and Glycine Receptor Currents
Objective: To determine the effect of this compound on NMDA and glycine receptor-mediated currents.
Methodology: Whole-cell patch-clamp electrophysiology is performed on Xenopus oocytes or cultured neurons (e.g., murine spinal neurons) expressing the target receptors.
-
Cell Preparation: Oocytes are injected with cRNA encoding the desired receptor subunits (e.g., NR1a and NR2A/B for NMDA receptors). Neuronal cultures are prepared from embryonic or neonatal rodents.
-
Recording Setup: Cells are placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution. Patch pipettes (3-5 MΩ resistance) are filled with an internal solution.
-
Whole-Cell Configuration: A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured by gentle suction to achieve the whole-cell configuration.
-
Current Measurement: Cells are voltage-clamped at a holding potential of -60 mV. Agonists (e.g., 10 µM glutamate and 10 µM glycine for NMDA receptors; glycine for glycine receptors) are applied to evoke inward currents.
-
Drug Application: this compound is co-applied with the agonist at various concentrations to determine its effect on the current amplitude.
-
Data Analysis: The peak current amplitude in the presence of this compound is compared to the control current to determine the percentage of inhibition or potentiation. IC50 or EC50 values are calculated by fitting the concentration-response data to a logistic equation.
Cytochrome P450 (CYP) Inhibition Assay
Objective: To determine the inhibitory potential of this compound on various CYP isoforms.
Methodology: In vitro assays are performed using human liver microsomes (HLMs) or recombinant CYP enzymes.
-
Reaction Mixture: The incubation mixture contains HLMs (e.g., 0.1 mg/mL protein), a specific probe substrate for the CYP isoform of interest (e.g., chlorzoxazone for CYP2E1), and an NADPH-generating system in a phosphate buffer (pH 7.4).
-
Inhibition Studies:
-
Reversible Inhibition (IC50 determination): Various concentrations of this compound are pre-incubated with the reaction mixture for a short period (e.g., 5 minutes) before the addition of the substrate to initiate the reaction.
-
Time-Dependent Inhibition (KI and kinact determination): this compound is pre-incubated with the reaction mixture and the NADPH-generating system for various time points (e.g., 0-30 minutes) before the addition of the substrate.
-
-
Reaction Termination: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile).
-
Metabolite Quantification: The formation of the specific metabolite is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The rate of metabolite formation in the presence of this compound is compared to the vehicle control. IC50, Ki, KI, and kinact values are determined using appropriate kinetic models.
Arginase and iNOS Activity Assays
Objective: To measure the effect of this compound on arginase and inducible nitric oxide synthase (iNOS) activity in a model of hypoxia-ischemia.
Methodology: These assays are typically performed on tissue homogenates from animal models.
-
Animal Model: A model of hypoxia-ischemia (e.g., the Levine rat model) is used. Animals are treated with this compound or vehicle.
-
Tissue Preparation: At the end of the experiment, brain tissue is harvested and homogenized in a lysis buffer.
-
Arginase Activity Assay:
-
The homogenate is incubated with L-[guanidino-14C]arginine.
-
The amount of [14C]urea produced is quantified by liquid scintillation counting.
-
-
iNOS Activity Assay:
-
iNOS activity is often measured indirectly by quantifying the accumulation of nitrite and nitrate (stable end products of NO) in the tissue homogenate using the Griess reagent.
-
-
Data Analysis: The enzyme activity in the this compound-treated group is compared to the vehicle-treated control group to determine the effect of the drug.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to this compound's non-GABAA receptor targets.
Conclusion
The pharmacological actions of this compound are more complex than its well-established effects on the GABAA receptor. This guide has detailed its interactions with several other molecular targets, including NMDA receptors, glycine receptors, cytochrome P450 enzymes, and key enzymes in the neuroinflammatory pathway. The weak inhibition of NMDA receptors suggests this is unlikely to be a primary mechanism of its neuroprotective effects at therapeutic concentrations. However, its potentiation of inhibitory glycine receptors may contribute to its overall CNS depressant profile.
Of significant clinical relevance is the potent inhibition of CYP2E1 by this compound. This interaction can lead to significant drug-drug interactions and may also contribute to its therapeutic efficacy in alcohol withdrawal by slowing ethanol metabolism. Furthermore, the modulation of iNOS and arginase activity points towards a novel anti-inflammatory mechanism that could be harnessed for neuroprotective strategies.
For drug development professionals, these findings highlight the importance of comprehensive off-target screening. For researchers and scientists, the diverse molecular interactions of this compound present new avenues for investigating its full therapeutic potential and for the development of novel therapeutics with more selective pharmacological profiles. A thorough understanding of these non-GABAA receptor targets is essential for the safe and effective use of this compound and for guiding future drug discovery efforts.
References
- 1. Increased arginase activity underlies allergen-induced deficiency of cNOS-derived nitric oxide and airway hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chlormethiazole inhibition of cytochrome P450 2E1 as assessed by chlorzoxazone hydroxylation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diposit.ub.edu [diposit.ub.edu]
The Historical Development and Discovery of Clomethiazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clomethiazole, a sedative and hypnotic agent with a rich history spanning over eight decades, represents a significant milestone in the pharmacological management of acute alcohol withdrawal and other neurological conditions. Developed in the 1930s by Hoffmann-La Roche, its unique thiamine-related structure and distinct mechanism of action as a positive allosteric modulator of the GABA-A receptor have set it apart from other sedative-hypnotics like benzodiazepines and barbiturates. This technical guide provides a comprehensive overview of the historical development, initial discovery, and key experimental findings that have shaped our understanding of this compound. It delves into the seminal preclinical and clinical studies, presenting quantitative data in a structured format and detailing the experimental protocols that were instrumental in elucidating its therapeutic potential and limitations. Furthermore, this guide visualizes the core signaling pathways and experimental workflows to provide a clear and concise understanding of the scientific journey of this compound.
Discovery and Historical Development
This compound (5-(2-chloroethyl)-4-methylthiazole) was first synthesized in the 1930s by researchers at the Swiss pharmaceutical company Hoffmann-La Roche.[1] The discovery was rooted in the chemical exploration of analogues of thiamine (Vitamin B1), which also features a thiazole ring in its structure. The initial synthesis was detailed in a Swiss patent filed in 1938, titled "Verfahren zur Darstellung von 4-Methyl-5-B-chloräthylthiazol" (Method for the preparation of 4-methyl-5-β-chloroethylthiazole).[1]
Initial Synthesis
Timeline of Key Milestones
The journey of this compound from a laboratory curiosity to a clinical therapeutic has been marked by several key developments:
-
1930s: Initial synthesis and discovery by Hoffmann-La Roche.[1]
-
1938: Swiss patent CH 200248 is granted, detailing the synthesis of the compound.[1]
-
Mid-20th Century: Introduction into clinical practice, primarily in European countries, for its sedative, hypnotic, and anticonvulsant properties.[2]
-
Late 20th Century: Becomes a standard treatment for acute alcohol withdrawal syndrome in many European hospitals.
-
1990s-2000s: Extensive research into its neuroprotective effects, leading to large-scale clinical trials such as the this compound Acute Stroke Study (CLASS).[3]
-
Present Day: Continues to be used for specific indications, particularly the management of severe alcohol withdrawal in inpatient settings, with ongoing research into its broader therapeutic potential.
Mechanism of Action: A Unique GABA-A Receptor Modulator
This compound exerts its primary pharmacological effects through the potentiation of the major inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA), at the GABA-A receptor.[2][4] Unlike benzodiazepines, which bind to a specific site on the GABA-A receptor, this compound is believed to act at or near the barbiturate/picrotoxin binding site.[1] This interaction leads to an enhanced influx of chloride ions through the receptor's ion channel, resulting in hyperpolarization of the neuronal membrane and a subsequent decrease in neuronal excitability. This dampening of neuronal activity underlies its sedative, hypnotic, anxiolytic, and anticonvulsant effects.[4]
dot
Caption: Signaling pathway of this compound at the GABA-A receptor.
Key Experimental Data and Protocols
The clinical development and understanding of this compound have been underpinned by numerous preclinical and clinical studies. This section details the methodologies of key experiments and presents the quantitative findings in a structured format.
Preclinical Studies: Elucidating the Mechanism of Action
Experimental Protocol:
-
Objective: To determine the binding affinity of this compound to the GABA-A receptor complex.
-
Method: Radioligand binding assays were performed using rat brain membrane preparations.
-
Radioligand: [³H]-muscimol was used to label the GABA binding site, [³H]-flunitrazepam for the benzodiazepine site, and [³⁵S]-TBPS for the chloride channel site.
-
Procedure: Brain homogenates were incubated with the radioligand in the presence of varying concentrations of this compound. Non-specific binding was determined using an excess of an unlabeled ligand (e.g., GABA or diazepam). The amount of bound radioactivity was measured by liquid scintillation counting.
-
Data Analysis: Inhibition constants (Ki) were calculated from the concentration-response curves.
Experimental Protocol:
-
Objective: To investigate the functional effects of this compound on GABA-A receptor-mediated currents.
-
Method: Whole-cell patch-clamp recordings were performed on cultured neurons or oocytes expressing specific GABA-A receptor subunits.
-
Procedure: GABA was applied to the cell to elicit an inward chloride current. This compound was then co-applied with GABA to observe its modulatory effects on the current amplitude and duration.
-
Data Analysis: The potentiation of the GABA-induced current by this compound was quantified and concentration-response curves were generated to determine the EC₅₀ (half-maximal effective concentration).
dot
Caption: Experimental workflow for electrophysiological studies of this compound.
Clinical Trials: Efficacy and Safety in Humans
Numerous studies have evaluated the efficacy and safety of this compound in the management of acute alcohol withdrawal syndrome (AWS), often comparing it to benzodiazepines.
Table 1: Summary of Clinical Trials of this compound for Alcohol Withdrawal Syndrome
| Study (Year) | Comparator | Primary Efficacy Endpoint | Key Findings |
| Majumdar (1991)[5] | Review of multiple studies | Clinical improvement in AWS symptoms | This compound is effective in treating moderate to severe AWS and preventing delirium tremens. |
| Bonnet et al. (2011)[6] | Clonazepam | Severity of withdrawal symptoms | Both treatments were equally effective and well-tolerated. |
| Sychla et al. (2017)[7] | Diazepam | Duration of treatment and symptom reduction | This compound led to a significantly shorter treatment duration. Both were equally effective in symptom reduction. |
Experimental Protocol (Example from a Comparative Trial):
-
Objective: To compare the efficacy and safety of this compound and Diazepam for AWS.
-
Study Design: A retrospective matched-pair analysis of patients undergoing inpatient treatment for AWS.
-
Patient Population: Patients diagnosed with alcohol dependence and exhibiting symptoms of AWS.
-
Intervention: Patients received either this compound or Diazepam according to a symptom-triggered treatment protocol. Dosing was adjusted based on the severity of withdrawal symptoms, often measured using a standardized scale like the Clinical Institute Withdrawal Assessment for Alcohol, revised (CIWA-Ar) or a similar instrument.
-
Outcome Measures: Primary outcomes included the duration of pharmacological treatment and the mean daily reduction in withdrawal symptom scores. Secondary outcomes included the incidence of adverse events and the need for rescue medication.
-
Data Analysis: Statistical comparisons were made between the two treatment groups for the primary and secondary outcome measures.
The CLASS trial was a large, randomized, placebo-controlled study designed to evaluate the neuroprotective effects of this compound in patients with acute ischemic stroke.
Table 2: Key Data from the this compound Acute Stroke Study (CLASS)
| Parameter | This compound Group (n=675) | Placebo Group (n=678) | p-value |
| Primary Outcome | |||
| Barthel Index ≥60 at 90 days | 56.1% | 54.8% | Not Significant |
| Safety Outcomes | |||
| Mortality at 90 days | 19.1% | 23.4% | Not Significant |
| Sedation (Adverse Event) | 15.6% | 4.2% | <0.001 |
Experimental Protocol (CLASS Trial):
-
Objective: To determine if this compound improves functional outcome in patients with acute ischemic stroke.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Patient Population: Patients with a clinical diagnosis of acute hemispheric stroke with symptom onset within 12 hours.
-
Intervention: Patients were randomized to receive either an intravenous infusion of this compound (75 mg/kg over 24 hours) or a matching placebo.
-
Outcome Measures: The primary efficacy endpoint was the proportion of patients with a Barthel Index score of ≥60 (indicating relative functional independence) at 90 days. Safety endpoints included mortality and the incidence of adverse events.
-
Data Analysis: The primary outcome was analyzed using a chi-squared test. Safety data were summarized and compared between the two groups.
Pharmacokinetics and Metabolism
This compound is rapidly absorbed after oral administration and undergoes extensive first-pass metabolism in the liver. It is primarily metabolized by cytochrome P450 enzymes, particularly CYP2E1, CYP2B6, and potentially CYP2A6.[1] This extensive metabolism results in a relatively low oral bioavailability. The elimination half-life is in the range of 4 to 6 hours.[7]
Table 3: Pharmacokinetic Parameters of this compound in Healthy Adults
| Parameter | Value |
| Time to Peak Plasma Concentration (Tmax) | ~30 minutes (oral) |
| Elimination Half-life (t₁/₂) | 4 - 6 hours |
| Oral Bioavailability | Low and variable |
| Protein Binding | ~65% |
| Primary Route of Metabolism | Hepatic (CYP450 enzymes) |
Conclusion
From its origins in the 1930s as a thiamine analogue to its established role in the management of alcohol withdrawal and its investigation as a potential neuroprotective agent, this compound has had a remarkable journey. Its unique mechanism of action as a positive allosteric modulator of the GABA-A receptor at a site distinct from benzodiazepines continues to make it a subject of scientific interest. This technical guide has provided a comprehensive overview of the historical development, discovery, and key experimental findings related to this compound. The structured presentation of quantitative data and detailed experimental protocols offers a valuable resource for researchers, scientists, and drug development professionals seeking a deeper understanding of this important therapeutic agent. Future research may continue to explore the therapeutic potential of this compound and its analogues in a variety of neurological and psychiatric disorders.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. The Pharmacology of Chlormethiazole: A Potential Neuroprotective Agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0619815B1 - Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof - Google Patents [patents.google.com]
- 5. patents.justia.com [patents.justia.com]
- 6. Patents Assigned to Hoffmann-La Roche - Justia Patents Search [patents.justia.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
Clomethiazole's Modulation of Inhibitory Neurotransmission in the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clomethiazole, a sedative-hypnotic and anticonvulsant agent, exerts its primary pharmacological effects within the central nervous system (CNS) by potentiating inhibitory neurotransmission. This technical guide provides an in-depth analysis of the core mechanisms underlying this compound's action, with a focus on its interaction with the γ-aminobutyric acid type A (GABA-A) receptor. This document summarizes key quantitative data from electrophysiological and binding studies, details common experimental protocols used to investigate its effects, and provides visual representations of the relevant signaling pathways and experimental workflows.
Core Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor
This compound enhances the efficacy of GABA, the principal inhibitory neurotransmitter in the CNS.[1][2][3] It functions as a positive allosteric modulator of the GABA-A receptor, a ligand-gated ion channel permeable to chloride ions.[4][5] Unlike benzodiazepines, which bind to a distinct site on the receptor, this compound is believed to interact with the picrotoxin/barbiturate binding site.[5][6] This interaction does not directly open the chloride channel but rather potentiates the effect of GABA when it binds to the receptor.[1] The enhanced influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential and thus producing a generalized inhibitory effect on neuronal excitability.[2][3] This mechanism underlies this compound's sedative, hypnotic, and anticonvulsant properties.[4]
Quantitative Data on this compound's Effects
The following tables summarize quantitative data from key studies investigating the effects of this compound on GABA-A receptors. These data highlight the compound's potency and efficacy in modulating receptor function.
Table 1: Electrophysiological Effects of this compound on Recombinant GABA-A Receptors
| GABA-A Receptor Subunit Composition | This compound Effect | Concentration | EC50 / IC50 | Maximum Potentiation of GABA Current | Reference |
| α1β1γ2 | Direct Activation | - | 0.3 mM | - | [7] |
| α1β2γ2 | Direct Activation | - | 1.5 mM | - | [7] |
| α1β1γ2 | Potentiation of GABA | 30 µM | - | ~1.8-fold increase | [7] |
| α1β2γ2 | Potentiation of GABA | 30 µM | - | ~1.8-fold increase | [7] |
| α1β2 | Potentiation of GABA | - | 81.7 µM | 526 ± 61% | [8] |
| α1β2γ2 | Potentiation of GABA | - | 43.3 µM | 298 ± 24% | [8] |
| α4β2γ2 | Potentiation of GABA | - | - | 646 ± 57% | [8] |
| α6β2γ2 | Potentiation of GABA | - | - | 695 ± 188% | [8] |
Table 2: Radioligand Binding Data for this compound
| Radioligand | Preparation | This compound Effect | IC50 | Reference |
| [35S]TBPS | Rat brain membranes | Inhibition of binding | 140 µM | [9] |
| [3H]-Muscimol | Rat brain membranes | Enhanced binding | - | [9] |
| [3H]-Flunitrazepam | Rat brain membranes | No effect | - | [9] |
| [35S]TBPS | Cortical membranes | Competition with binding | 120 µM | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's effects on inhibitory neurotransmission.
Whole-Cell Voltage-Clamp Electrophysiology
This technique is used to measure the ion currents flowing through the GABA-A receptors in response to GABA and this compound.
3.1.1. Cell Preparation:
-
Murine L(tk-) cells or Xenopus oocytes are stably or transiently transfected with cDNAs encoding the desired human GABA-A receptor subunits (e.g., α1, β1, β2, γ2).[7][8]
-
For neuronal cultures, primary neurons are isolated from specific brain regions (e.g., hippocampus, cortex) of embryonic or neonatal rodents.
-
Cells are cultured under standard conditions until they are suitable for electrophysiological recording.
3.1.2. Recording Solutions:
-
External (Extracellular) Solution (in mM): 137 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 1 CaCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP; pH adjusted to 7.2 with CsOH.
3.1.3. Recording Procedure:
-
A glass micropipette with a tip resistance of 2-5 MΩ is filled with the internal solution and positioned onto the surface of a single cell.
-
Gentle suction is applied to form a high-resistance seal (gigaohm seal) between the pipette and the cell membrane.
-
A brief, strong suction pulse is applied to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of -60 mV.
-
GABA and this compound are applied to the cell via a perfusion system.
-
The resulting currents are recorded using an amplifier and digitized for analysis.
3.1.4. Data Analysis:
-
The peak amplitude of the GABA-induced current is measured in the absence and presence of various concentrations of this compound.
-
Concentration-response curves are generated to determine the EC50 (for potentiation) or IC50 (for inhibition) values.
-
The effect of this compound on the kinetics of the GABA-A receptor current (e.g., activation and deactivation rates) can also be analyzed.
Radioligand Binding Assay
This method is used to study the interaction of this compound with specific binding sites on the GABA-A receptor complex.
3.2.1. Membrane Preparation:
-
Brain tissue (e.g., rat cerebral cortex) is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
3.2.2. Binding Assay Protocol (for [35S]TBPS):
-
Aliquots of the membrane preparation are incubated with a fixed concentration of the radioligand [35S]TBPS (which labels the picrotoxin/barbiturate site).
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
3.2.3. Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand that binds to the same site (e.g., picrotoxin).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are analyzed using non-linear regression to determine the IC50 value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's effect on inhibitory neurotransmission.
Caption: Signaling pathway of GABA-A receptor modulation by this compound.
References
- 1. Modulation of GABAA and glycine receptors by chlormethiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. homepages.gac.edu [homepages.gac.edu]
- 7. Electrophysiological actions of gamma-aminobutyric acid and this compound on recombinant GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activity of chlormethiazole at human recombinant GABAA and NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The modulation by chlormethiazole of the GABAA-receptor complex in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Microdialysis of Clomethiazole in Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clomethiazole is a sedative and hypnotic agent with demonstrated neuroprotective properties in various preclinical models.[1] Its mechanism of action is primarily linked to the potentiation of the GABAA receptor, enhancing the effect of the inhibitory neurotransmitter GABA.[2] Understanding the pharmacokinetic and pharmacodynamic profile of this compound directly within the brain's extracellular fluid (ECF) is crucial for its development as a potential treatment for neurological disorders such as stroke and epilepsy.
In vivo microdialysis is a powerful technique that allows for the continuous sampling of unbound drug concentrations in the ECF of specific brain regions in freely moving animals.[3][4][5] This provides invaluable data on brain bioavailability and target engagement that cannot be obtained from plasma concentrations alone.[2] However, the application of microdialysis to lipophilic compounds like this compound presents significant challenges, including low recovery rates due to non-specific binding to the probe and tubing.[1][2][6]
These application notes provide a comprehensive overview and a detailed protocol for the in vivo microdialysis of this compound in rodent brain tissue, addressing the specific challenges associated with this lipophilic compound.
Challenges in Measuring this compound with In Vivo Microdialysis
The primary obstacle in the microdialysis of this compound is its lipophilicity. This property can lead to:
-
Low Relative Recovery: Lipophilic molecules tend to adsorb to the surfaces of the microdialysis probe membrane and tubing, which reduces the concentration of the analyte in the collected dialysate.[2][6]
-
Difficulties in Detection: In a clinical study involving neurosurgical patients, this compound was not detected in cerebral microdialysis samples despite achieving adequate plasma concentrations.[7] This highlights the critical need for optimized protocols and highly sensitive analytical methods.
To overcome these challenges, careful consideration must be given to the selection of the microdialysis probe, perfusion fluid composition, and analytical methodology.
Experimental Protocols
This section outlines a detailed protocol for in vivo microdialysis of this compound in a rodent model, synthesized from established methodologies for lipophilic compounds and specific information available for this compound.
Materials and Reagents
-
Animals: Male Sprague-Dawley rats (250-300 g)
-
Microdialysis Probes: Concentric microdialysis probes with a 2-4 mm membrane length and a molecular weight cutoff (MWCO) suitable for small molecules (e.g., 13 kDa).
-
Perfusion Fluid (Artificial Cerebrospinal Fluid - aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2. The solution should be filtered through a 0.22 µm filter before use.[2]
-
This compound Standard Solutions: For calibration and in vitro recovery studies.
-
Anesthetics: Isoflurane or a ketamine/xylazine cocktail for surgery.
-
Surgical Equipment: Stereotaxic frame, surgical drill, dental cement, etc.
-
Analytical Equipment: HPLC system with a UV or mass spectrometric detector.
Surgical Procedure: Stereotaxic Implantation of the Guide Cannula
-
Anesthetize the rat and mount it in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull over the target brain region (e.g., striatum, hippocampus).
-
Slowly lower the guide cannula to the desired coordinates.
-
Secure the guide cannula to the skull using dental cement and anchor screws.
-
Insert a dummy cannula to keep the guide patent.
-
Allow the animal to recover for at least 24-48 hours before the microdialysis experiment.
In Vivo Microdialysis Procedure
-
Gently restrain the awake, freely moving rat and remove the dummy cannula.
-
Insert the microdialysis probe through the guide cannula into the target brain region.
-
Connect the probe inlet to a microinfusion pump and the outlet to a fraction collector.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 0.3-1.0 µL/min). Slower flow rates generally increase recovery.[7]
-
Allow a stabilization period of at least 1-2 hours for the blood-brain barrier to reseal and for baseline levels to stabilize.
-
Administer this compound systemically (e.g., intravenously or intraperitoneally).
-
Collect dialysate samples at regular intervals (e.g., 20-30 minutes) into collection vials.
-
At the end of the experiment, euthanize the animal and perfuse with saline and paraformaldehyde to histologically verify the probe placement.
Probe Calibration and Recovery
Accurate quantification of extracellular this compound concentrations requires determining the in vivo recovery of the probe.
-
In Vitro Recovery: Prior to implantation, the probe's recovery can be estimated by placing it in a standard solution of this compound and perfusing with aCSF at the experimental flow rate. One in vitro study showed a relative recovery of 64% at a flow rate of 0.3 µl/min.[7]
-
In Vivo Calibration: Methods such as the zero-flow rate or no-net-flux (retrodialysis) method are recommended for a more accurate in vivo estimation.[8] For the no-net-flux method, the probe is perfused with several concentrations of this compound, and the concentration at which there is no net movement of the drug across the membrane is determined.
Analytical Method: HPLC-UV
The following HPLC method has been used for the analysis of this compound in microdialysate samples:[7]
-
Injection Volume: 5 µL
-
Column: Reverse phase C18 column (e.g., 50x2 mm, 3µm)
-
Mobile Phase: 35% acetonitrile in 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Detection: UV detector
-
Retention Time: Approximately 1.8 minutes
Note: Due to the low concentrations expected in the dialysate, coupling the HPLC system to a mass spectrometer (LC-MS/MS) is highly recommended to improve sensitivity and specificity.
Quantitative Data
The available quantitative data for this compound microdialysis is limited, primarily due to the detection challenges. The following tables summarize the existing information.
Table 1: In Vitro Relative Recovery of this compound
| Microdialysis Probe | Perfusion Flow Rate (µL/min) | In Vitro Relative Recovery (%) | Reference |
| CMA70 | 0.3 | 64 | [7] |
Table 2: this compound Concentrations in a Human Study
| Sample Matrix | This compound Concentration | Notes | Reference |
| Plasma | Adequate therapeutic levels achieved | - | [7] |
| Cerebral Microdialysate | Not Detected | Despite adequate plasma levels | [7] |
| Peripheral Adipose Tissue Microdialysate | Not Detected | - | [7] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vivo microdialysis of this compound.
This compound Signaling Pathway
Caption: Proposed signaling pathway for this compound's neuroprotective effects.
Conclusion and Recommendations
Measuring this compound in brain tissue using in vivo microdialysis is a challenging but feasible endeavor. The lipophilic nature of the compound necessitates careful optimization of the microdialysis and analytical parameters to ensure adequate recovery and detection.
Key Recommendations:
-
Use a highly sensitive analytical method, preferably LC-MS/MS, to detect the low concentrations of this compound expected in the dialysate.
-
Perform accurate in vivo probe calibration using the no-net-flux or zero-flow rate method to quantify the extracellular concentrations reliably.
-
Consider adding a carrier protein or cyclodextrin to the perfusion fluid to potentially improve the recovery of the lipophilic this compound, although this requires careful validation.
-
Maintain a slow perfusion rate to maximize the recovery of the analyte.
By following these guidelines and acknowledging the inherent challenges, researchers can successfully employ in vivo microdialysis to elucidate the neuropharmacokinetics of this compound and advance its potential as a neuroprotective agent.
References
- 1. Feasibility of measuring lipophilic or protein-bound drugs in the dermis by in vivo microdialysis after topical or systemic drug administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cerebral microdialysis in clinical studies of drugs: pharmacokinetic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microdialysis and the Neurochemistry of Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of Microdialysis Sampling Calibration Approaches for Lipophilic Analytes: Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of the effect of chlormethiazole on cerebral chemistry in neurosurgical patients: a combined study of microdialysis and a neuroprotective agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo calibration of microdialysis probes for exogenous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Electrophysiological Recording of Neuronal Activity After Clomethiazole Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clomethiazole is a sedative-hypnotic and anticonvulsant agent that exhibits neuroprotective properties.[1] Its primary mechanism of action is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[2][3] By enhancing GABAergic neurotransmission, this compound increases chloride ion influx into neurons, leading to hyperpolarization of the cell membrane and a reduction in neuronal excitability.[2] This document provides detailed application notes and protocols for studying the electrophysiological effects of this compound on neuronal activity using whole-cell patch-clamp and in vivo local field potential (LFP) recording techniques.
Mechanism of Action: GABA-A Receptor Modulation
This compound enhances the function of GABA-A receptors in two main ways: by directly activating the receptor at high concentrations and by potentiating the effect of GABA at lower concentrations.[4] This dual action leads to a significant increase in inhibitory signaling in the brain.
Data Presentation
The following tables summarize the quantitative effects of this compound on GABA-A receptor function and neuronal activity from published electrophysiological studies.
Table 1: In Vitro Effects of this compound on Recombinant GABA-A Receptors
| GABA-A Receptor Subunit Composition | Effect of this compound | EC50 / Concentration | Quantitative Change | Reference |
| α1β1γ2 | Direct Activation | 0.3 mM (EC50) | - | [4] |
| α1β2γ2 | Direct Activation | 1.5 mM (EC50) | - | [4] |
| α1β1γ2 | Potentiation of GABA | 30 µM | 3-fold increase in GABA potency; up to 1.8-fold increase in maximal current | [4] |
| α1β2γ2 | Potentiation of GABA | 30 µM | 3-fold increase in GABA potency; up to 1.8-fold increase in maximal current | [4] |
Table 2: Effects of this compound on Native Neuronal Activity
| Preparation | Recording Type | Measured Parameter | This compound Concentration/Dose | Observed Effect | Reference |
| Bovine Chromaffin Cells | Whole-cell voltage-clamp | GABA-evoked currents | 30 µM and 100 µM | Dose-dependent potentiation | [1] |
| Murine Spinal Neurons | Whole-cell voltage-clamp | Glycine-evoked currents | 30 µM and 100 µM | Dose-dependent potentiation | [1] |
| Bovine Chromaffin Cells | Outside-out patch-clamp | GABA-gated channel open probability | Not specified | Increased | [1] |
| Bovine Chromaffin Cells | Whole-cell voltage-clamp | Direct current activation | 3 mM | Activation of bicuculline-sensitive currents | [1] |
Experimental Protocols
Protocol 1: In Vitro Whole-Cell Patch-Clamp Recording in Brain Slices
This protocol details the procedure for recording GABA-A receptor-mediated inhibitory postsynaptic currents (IPSCs) from neurons in acute brain slices and assessing the modulatory effects of this compound.
Materials and Reagents:
-
Artificial Cerebrospinal Fluid (aCSF): (in mM) 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, and 10 glucose, bubbled with 95% O2/5% CO2.
-
Internal Solution for IPSC Recording (Cs-based): (in mM) 130 CsCl, 10 HEPES, 10 EGTA, 2 MgCl2, 2 ATP-Mg, 0.3 GTP-Na, and 5 QX-314. Adjust pH to 7.3 with CsOH and osmolarity to ~290 mOsm.
-
This compound Stock Solution: Prepare a concentrated stock solution (e.g., 100 mM) in a suitable solvent (e.g., DMSO) and dilute to the final concentration in aCSF on the day of the experiment.
Procedure:
-
Slice Preparation:
-
Anesthetize a rodent (e.g., mouse or rat) according to approved animal care protocols.
-
Rapidly decapitate the animal and dissect the brain in ice-cold, oxygenated aCSF.
-
Prepare 300 µm thick coronal or sagittal slices of the brain region of interest using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover at 32-34°C for 30 minutes, followed by at least 30 minutes at room temperature.
-
-
Recording:
-
Transfer a single slice to the recording chamber of an upright microscope continuously perfused with oxygenated aCSF at a rate of 2-3 ml/min.
-
Using infrared differential interference contrast (IR-DIC) microscopy, identify a target neuron.
-
Establish a whole-cell voltage-clamp configuration using a borosilicate glass pipette (3-5 MΩ resistance) filled with the internal solution.
-
Hold the neuron at a command potential of -70 mV to record spontaneous IPSCs (sIPSCs). To record evoked IPSCs (eIPSCs), place a stimulating electrode near the patched neuron and deliver brief electrical pulses.
-
Record a stable baseline of IPSCs for 5-10 minutes.
-
Bath apply this compound at the desired concentration (e.g., 10-100 µM) by switching the perfusion solution.
-
Record IPSCs for 10-15 minutes in the presence of this compound.
-
Perform a washout by perfusing with normal aCSF for at least 15 minutes.
-
-
Data Analysis:
-
Detect and analyze IPSCs using appropriate software (e.g., Clampfit, Mini Analysis).
-
Measure the amplitude, frequency, and decay time constant of IPSCs before, during, and after this compound application.
-
Perform statistical analysis (e.g., paired t-test or ANOVA) to determine the significance of any changes.
-
Protocol 2: In Vivo Local Field Potential (LFP) Recording in Rodents
This protocol describes the in vivo recording of LFPs from a specific brain region in an anesthetized rodent and the subsequent analysis of this compound's effects on neural oscillations.
Materials and Reagents:
-
Anesthetic: Urethane or isoflurane.
-
Recording Electrode: Tungsten or stainless steel microelectrode (1-2 MΩ impedance).
-
Reference Electrode: Skull screw or wire placed over a region remote from the recording site.
-
This compound Solution: Prepare for intraperitoneal (i.p.) injection in a sterile saline solution.
Procedure:
-
Surgical Preparation:
-
Anesthetize the rodent and place it in a stereotaxic frame. Maintain body temperature with a heating pad.
-
Perform a craniotomy over the target brain region (e.g., cortex or hippocampus) based on stereotaxic coordinates.
-
Carefully lower the recording electrode to the desired depth.
-
Place a reference electrode, such as a screw, in the skull over the cerebellum.
-
-
Recording and Drug Administration:
-
Allow the electrode to stabilize for at least 30 minutes.
-
Record baseline LFP activity for 30-60 minutes.
-
Administer this compound via i.p. injection at the desired dose.
-
Continue to record LFP activity for at least 60-90 minutes post-injection to observe the full effect and potential recovery.
-
-
Data Analysis:
-
Filter the raw LFP data to remove high-frequency noise and low-frequency drift (e.g., 1-100 Hz bandpass filter).
-
Divide the recording into epochs (e.g., 10-second windows).
-
For each epoch, calculate the power spectral density (PSD) using Welch's method or a similar algorithm.
-
Average the PSDs for the baseline period and for different time points after drug administration.
-
Quantify the changes in power within specific frequency bands (e.g., delta, theta, alpha, beta, gamma) and perform statistical comparisons.
-
Concluding Remarks
The protocols outlined in this document provide a framework for investigating the electrophysiological effects of this compound. By employing these techniques, researchers can further elucidate the mechanisms by which this compound modulates neuronal activity and contributes to its therapeutic effects. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results.
References
- 1. Systems-level analysis of local field potentials reveals differential effects of lysergic acid diethylamide and ketamine on neuronal activity and functional connectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. GABA-activated Single-channel and Tonic Currents in Rat Brain Slices [jove.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Effects of Clomethiazole on Neurons in Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clomethiazole is a sedative and hypnotic agent that has demonstrated neuroprotective properties in various preclinical models. Its primary mechanism of action is the positive allosteric modulation of the GABA-A receptor, enhancing the effects of the inhibitory neurotransmitter GABA.[1][2][3] This document provides a comprehensive set of protocols for researchers to study the effects of this compound on neuronal cells in vitro. Detailed methodologies for primary cortical neuron culture, experimental models of neuronal injury, and key analytical assays are presented.
Introduction
This compound is a thiazole derivative structurally related to vitamin B1.[3] It acts on the central nervous system by potentiating GABAergic neurotransmission, which leads to an influx of chloride ions into neurons, hyperpolarizing the cell membrane and reducing neuronal excitability.[1][2] This mechanism underlies its sedative, anxiolytic, and anticonvulsant effects.[3] Furthermore, this compound has shown promise as a neuroprotective agent in models of cerebral ischemia and other neurodegenerative conditions, although clinical trial outcomes have been mixed.[4][5] In vitro cell culture models are invaluable tools for dissecting the specific molecular and cellular effects of this compound on neurons. This application note details protocols for primary neuronal culture and for assessing the neuroprotective and electrophysiological effects of this compound.
Signaling Pathway of this compound
This compound's primary target is the GABA-A receptor, a ligand-gated ion channel. By binding to a site distinct from the GABA binding site, it enhances the receptor's affinity for GABA, leading to more frequent or prolonged channel opening and increased chloride influx. This enhanced inhibitory signaling can counteract excitotoxic processes, which are implicated in various neurological disorders.
Caption: this compound's signaling pathway.
Experimental Workflow
The following diagram outlines the general workflow for studying the effects of this compound in primary neuronal cultures.
Caption: General experimental workflow.
Detailed Protocols
Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.[1][2][3][4]
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
DMEM with high glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS)
-
Neurobasal medium
-
B-27 supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
Trypsin-EDTA (0.25%)
-
DNase I
-
Poly-L-lysine or Poly-D-lysine
-
Sterile dissection tools, PBS, and culture plates/coverslips
Procedure:
-
Coat culture surfaces with Poly-L-lysine (100 µg/mL in sterile water) overnight at 37°C.[2] Wash plates three times with sterile PBS before use.
-
Euthanize the pregnant rat according to institutional guidelines and harvest the E18 embryos.
-
Dissect the cerebral cortices from the embryonic brains in ice-cold dissection buffer (e.g., HBSS).[2]
-
Mince the cortical tissue into small pieces and transfer to a conical tube.
-
Digest the tissue with 0.25% trypsin-EDTA for 15 minutes at 37°C.[2]
-
Stop the digestion by adding an equal volume of DMEM with 10% FBS. Add DNase I to a final concentration of 100 µg/mL to prevent cell clumping.[2]
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in plating medium (Neurobasal medium supplemented with 2% B-27, GlutaMAX, and Penicillin-Streptomycin).
-
Plate the neurons at a density of 1-2 x 10^5 cells/cm².
-
Incubate at 37°C in a humidified incubator with 5% CO2.
-
After 24 hours, replace half of the medium with fresh maintenance medium. Repeat this every 3-4 days. Cultures are typically ready for experiments between 7 and 14 days in vitro (DIV).
Models of Neuronal Insult
4.2.1. Oxygen-Glucose Deprivation (OGD) This model simulates ischemic conditions.[6][7][8]
-
At DIV 10-12, replace the normal culture medium with a glucose-free DMEM.
-
Place the culture plates in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for 1-4 hours at 37°C.[7]
-
To model reperfusion, return the cells to normal glucose-containing medium and normoxic conditions for 24 hours.
-
This compound (e.g., 10-100 µM) can be added before, during, or after the OGD period to assess its neuroprotective effects.
4.2.2. NMDA-Induced Excitotoxicity This model mimics glutamate-induced neuronal damage.[9][10][11]
-
At DIV 10-12, wash the neurons with a buffer solution (e.g., HBSS).
-
Expose the neurons to 100 µM NMDA in the presence of 10 µM glycine for 15-30 minutes at 37°C.[10][12]
-
Remove the NMDA-containing medium and replace it with the original culture medium.
-
Assess cell viability 24 hours later. This compound can be pre-incubated for 1-2 hours before NMDA exposure.
4.2.3. Oligomeric Amyloid-Beta (Aβ) Toxicity This model is relevant for Alzheimer's disease research.[13][14][15]
-
Prepare Aβ1-42 oligomers by dissolving the peptide in DMSO to 1 mM, then diluting to 100 µM in cold culture medium and incubating at 4°C for 24 hours.[13][15]
-
At DIV 12-14, treat the neurons with 500 nM Aβ oligomers for 24-72 hours.[14][16]
-
Co-treat with this compound to evaluate its potential to mitigate Aβ-induced toxicity.
Analytical Assays
4.3.1. MTT Assay for Cell Viability This colorimetric assay measures the metabolic activity of viable cells.[17][18]
-
After the experimental treatment, add MTT solution (final concentration 0.5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding 100 µL of DMSO or a solution of SDS in HCl to each well.
-
Read the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the control (untreated) condition.
4.3.2. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity This assay measures the release of LDH from damaged cells into the culture medium.[19][20][21][22][23]
-
Carefully collect the culture supernatant from each well.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH assay reagent mixture to each well according to the manufacturer's instructions.
-
Incubate for 30 minutes at room temperature, protected from light.[21]
-
Add a stop solution and measure the absorbance at 490 nm.[20]
-
Calculate cytotoxicity as a percentage of the maximum LDH release (from cells treated with a lysis buffer).
4.3.3. Whole-Cell Patch-Clamp Electrophysiology This technique directly measures the effect of this compound on GABA-A receptor currents.[24][25][26][27][28]
-
Prepare an external solution (aCSF) and an internal pipette solution containing a high chloride concentration.
-
Place a coverslip with cultured neurons (DIV 10-14) in a recording chamber on an inverted microscope.
-
Using a glass micropipette (3-7 MΩ resistance), form a gigaseal with the membrane of a neuron.[24]
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the neuron's membrane potential at -60 or -70 mV.[24]
-
Apply GABA (e.g., 1-10 µM) to elicit an inward chloride current.
-
Co-apply GABA with varying concentrations of this compound to measure the potentiation of the GABA-evoked current.
Data Presentation
The following tables provide examples of how quantitative data from the described experiments can be structured.
Table 1: Neuroprotective Effect of this compound against OGD-Induced Cell Death
| Treatment Group | This compound (µM) | Cell Viability (% of Control) | Cytotoxicity (% of Max LDH Release) |
| Normoxia Control | 0 | 100 ± 5.2 | 5.1 ± 1.3 |
| OGD Vehicle | 0 | 45.3 ± 4.1 | 62.5 ± 5.8 |
| OGD + this compound | 10 | 62.1 ± 3.8 | 41.7 ± 4.2 |
| OGD + this compound | 50 | 78.9 ± 4.5 | 25.3 ± 3.1 |
| OGD + this compound | 100 | 85.2 ± 3.9 | 18.9 ± 2.7 |
Table 2: Electrophysiological Potentiation of GABA-A Receptors by this compound
| GABA (µM) | This compound (µM) | Peak Current (pA) | % Potentiation |
| 3 | 0 | -150.4 ± 12.1 | 0 |
| 3 | 1 | -225.6 ± 18.5 | 50.0 |
| 3 | 10 | -451.2 ± 35.2 | 200.0 |
| 3 | 50 | -601.6 ± 48.9 | 300.0 |
Conclusion
The protocols outlined in this application note provide a robust framework for investigating the neuronal effects of this compound in vitro. By utilizing primary neuronal cultures and relevant models of neuronal injury, researchers can effectively characterize the neuroprotective potential and electrophysiological mechanisms of this compound and similar compounds. These methods are essential for advancing our understanding of its therapeutic potential in various neurological disorders.
References
- 1. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 2. Primary Culture of Cortical Neurons [bio-protocol.org]
- 3. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Preparation of Primary Cortical Neuron Cultures and a Practical Application Using Immunofluorescent Cytochemistry | Springer Nature Experiments [experiments.springernature.com]
- 5. Primary hippocampal and cortical neuronal culture and transfection [protocols.io]
- 6. Oxygen Glucose Deprivation Model - Creative Bioarray [acroscell.creative-bioarray.com]
- 7. In Vitro Oxygen-Glucose Deprivation-Induced Stroke Models with Human Neuroblastoma Cell- and Induced Pluripotent Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jneurosci.org [jneurosci.org]
- 11. Excitotoxic neuronal death requires superoxide entry into neurons through volume-regulated anion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. frontiersin.org [frontiersin.org]
- 13. Preparing Synthetic Aβ in Different Aggregation States - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Effect of Aβ Oligomers on Neuronal APP Triggers a Vicious Cycle Leading to the Propagation of Synaptic Plasticity Alterations to Healthy Neurons | Journal of Neuroscience [jneurosci.org]
- 16. Aβ Oligomer-Induced Aberrations in Synapse Composition, Shape, and Density Provide a Molecular Basis for Loss of Connectivity in Alzheimer's Disease | Journal of Neuroscience [jneurosci.org]
- 17. MTT (Assay protocol [protocols.io]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 20. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. LDH cytotoxicity assay [protocols.io]
- 22. Validation of an LDH Assay for Assessing Nanoparticle Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Lactate Dehydrogenase Assay for Assessment of Polycation Cytotoxicity | Springer Nature Experiments [experiments.springernature.com]
- 24. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 25. journals.physiology.org [journals.physiology.org]
- 26. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pnas.org [pnas.org]
- 28. protocols.io [protocols.io]
Application Notes and Protocols for Continuous Infusion of Clomethiazole in Rats Using Osmotic Minipumps
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clomethiazole is a sedative, hypnotic, and anticonvulsant agent with neuroprotective properties.[1] Its mechanism of action involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABAA) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[1][2][3] Continuous administration of this compound using osmotic minipumps offers a reliable method to maintain stable plasma concentrations, avoiding the peaks and troughs associated with intermittent injections. This approach is particularly valuable for preclinical studies investigating the long-term therapeutic effects of this compound in rat models of neurological disorders.
These application notes provide detailed protocols for the continuous subcutaneous infusion of this compound in rats using ALZET® osmotic pumps, guidance on data collection and analysis, and visualizations of the experimental workflow and the relevant signaling pathway.
Data Presentation
Table 1: Recommended Dosing and Osmotic Minipump Selection for this compound Infusion in Rats
| Parameter | Recommendation | Source/Rationale |
| Animal Model | Adult Male Sprague-Dawley Rats | Commonly used in neuroscience research. |
| This compound Dose | 20 - 40 µmol/kg/hr | Based on effective doses in rat studies. |
| Osmotic Minipump Model | ALZET® Model 2ML1, 2ML2, or 2ML4 | Selection depends on the desired duration of the study. |
| Infusion Rate | 2.5 - 10 µL/hr | Dependent on the selected pump model. |
| Route of Administration | Subcutaneous (sc) | Minimally invasive and provides systemic delivery. |
| Vehicle | Sterile 0.9% Saline | This compound is available as a water-soluble salt (edisylate). |
| Duration of Infusion | 1 to 4 weeks | Dependent on the selected pump model. |
Table 2: Example Pharmacokinetic Parameters of this compound (Human Data - for reference)
| Parameter | Value | Route of Administration | Species |
| Elimination Half-life | 3.6 - 5.0 hours | Oral/Intravenous | Human |
| Systemic Clearance | 49 ml/min/kg | Intravenous | Human |
| Protein Binding | ~63% | - | Human |
Experimental Protocols
I. Preparation of this compound Solution
Materials:
-
This compound edisylate powder
-
Sterile 0.9% saline solution
-
Sterile vials
-
0.22 µm syringe filter
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required concentration of this compound. This will depend on the desired dose, the body weight of the rats, and the pumping rate of the selected osmotic minipump.
-
Formula: Concentration (mg/mL) = [Dose (mg/kg/hr) x Body Weight (kg)] / Pump Flow Rate (mL/hr)
-
-
Weigh the appropriate amount of this compound edisylate powder under sterile conditions.
-
Dissolve the powder in sterile 0.9% saline to the final calculated volume.
-
Ensure complete dissolution by vortexing the solution.
-
Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile vial.
-
Store the prepared solution at 2-8°C and protected from light until use.[4]
II. Osmotic Minipump Filling and Priming
Materials:
-
ALZET® osmotic minipumps
-
Prepared sterile this compound solution
-
Sterile syringes and filling tubes (provided with the pumps)
-
Sterile beaker
-
Sterile 0.9% saline
Procedure:
-
Follow the manufacturer's instructions for filling the osmotic minipumps. [1][5]
-
Use aseptic techniques throughout the procedure.
-
Fill the pump reservoir completely with the prepared this compound solution using the provided filling tube.
-
Insert the flow moderator until it is flush with the top of the pump.
-
Prime the filled pumps by incubating them in sterile 0.9% saline at 37°C for at least 4-6 hours before implantation. This ensures that the pumping begins immediately upon implantation.[5]
III. Surgical Implantation of Osmotic Minipumps
Materials:
-
Anesthetized rat
-
Surgical instruments (scalpel, forceps, scissors)
-
Wound clips or sutures
-
Antiseptic solution (e.g., povidone-iodine)
-
Analgesics
-
Warming pad
Procedure (Subcutaneous Implantation):
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Shave the fur from the dorsal mid-scapular region.
-
Disinfect the surgical site with an antiseptic solution.
-
Make a small incision in the skin.
-
Create a subcutaneous pocket by blunt dissection with a hemostat, large enough to accommodate the osmotic minipump.
-
Insert the primed osmotic minipump into the subcutaneous pocket, with the flow moderator pointing away from the incision.
-
Close the incision with wound clips or sutures.
-
Administer post-operative analgesia as per approved institutional animal care and use committee (IACUC) protocols.
-
Monitor the animal during recovery on a warming pad.
IV. Assessment of this compound Effects
A. Behavioral Assessments:
-
Open Field Test: To assess locomotor activity and anxiety-like behavior. A decrease in distance traveled and time spent in the center of the arena may indicate sedative effects.
-
Elevated Plus Maze: To evaluate anxiety-like behavior. An increase in the time spent in the open arms may suggest anxiolytic effects.
-
Rotarod Test: To measure motor coordination and balance. Impaired performance on the rotarod could indicate sedative or ataxic effects.
B. Physiological Assessments:
-
Body Temperature: this compound has been reported to induce hypothermia. Monitor core body temperature using a rectal probe or telemetry.
-
Body Weight and Food/Water Intake: Monitor daily to assess the general health and well-being of the animals.
-
Plasma Concentration of this compound: Collect blood samples at various time points to determine the steady-state plasma concentration of this compound using appropriate analytical methods (e.g., HPLC).
Visualizations
Caption: Experimental workflow for continuous infusion of this compound in rats.
Caption: this compound's modulation of the GABA-A receptor signaling pathway.
References
- 1. neurophysics.ucsd.edu [neurophysics.ucsd.edu]
- 2. researchgate.net [researchgate.net]
- 3. The modulation by chlormethiazole of the GABAA-receptor complex in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronic intravenous infusion in the rat: a nonsurgical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alzet.com [alzet.com]
Application Notes and Protocols for Assessing Clomethiazole's Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for key behavioral paradigms to assess the efficacy of Clomethiazole in vivo. This compound, a sedative, hypnotic, anxiolytic, and anticonvulsant agent, has shown therapeutic potential for conditions such as alcohol withdrawal, epilepsy, and neuroprotection. The following protocols for the Elevated Plus Maze (EPM), Morris Water Maze (MWM), and Pentylenetetrazole (PTZ)-induced seizure model are designed to guide researchers in the preclinical evaluation of this compound.
Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[1][2][3] The test is based on the natural aversion of rodents to open and elevated spaces.[1][2]
Experimental Protocol
Objective: To evaluate the anxiolytic effects of this compound by measuring the time spent in the open arms of the elevated plus maze.
Materials:
-
Elevated Plus Maze apparatus (for rats: two open arms, 50x10 cm; two closed arms, 50x10 cm with 40 cm high walls, elevated 50-70 cm from the floor).
-
Video tracking software.
-
This compound solution.
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Vehicle solution (e.g., saline).
-
Syringes and needles for administration.
-
Experimental animals (rats or mice).
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 60 minutes before the experiment. Handle the animals for several days prior to testing to reduce stress.
-
Drug Administration: Administer this compound (specify dose range, e.g., 1-20 mg/kg) or vehicle intraperitoneally (i.p.) 30 minutes before the test.
-
Testing:
-
Data Analysis:
-
Using video tracking software, quantify the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
-
Interpretation: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.
Data Presentation
Table 1: Effect of this compound on Behavior in the Elevated Plus Maze
| Treatment Group (Dose) | n | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) | Total Distance Traveled (cm, Mean ± SEM) |
| Vehicle | 10 | Data not available | Data not available | Data not available |
| This compound (Low Dose) | 10 | Data not available | Data not available | Data not available |
| This compound (Mid Dose) | 10 | Data not available | Data not available | Data not available |
| This compound (High Dose) | 10 | Data not available | Data not available | Data not available |
Note: Specific quantitative data for this compound in the Elevated Plus Maze could not be retrieved from the searched literature. The table serves as a template for data presentation.
Morris Water Maze (MWM) for Neuroprotection and Cognitive Enhancement
The MWM is a widely used behavioral test to assess spatial learning and memory in rodents.[4][5][6][7][8] It is particularly useful for evaluating the neuroprotective effects of compounds in models of neurodegeneration or brain injury.
Experimental Protocol
Objective: To assess the potential of this compound to ameliorate cognitive deficits in a rodent model of neurodegeneration (e.g., after induced hypoxia-ischemia).[9]
Materials:
-
Circular water tank (1.5-2.0 m diameter) filled with opaque water (20-22°C).
-
Submerged escape platform.
-
Video tracking software.
-
This compound solution.
-
Vehicle solution.
-
Animal model of neurodegeneration.
Procedure:
-
Animal Model: Induce neurodegeneration in the chosen animal model (e.g., hypoxic-ischemic injury).
-
Drug Administration: Administer this compound or vehicle according to the study design (e.g., post-injury). Doses of 65 mg/kg and 125 mg/kg have been used in neuroprotection studies.[9]
-
Acquisition Phase (4-5 days):
-
Conduct 4 trials per day for each animal.
-
For each trial, place the animal in the water at one of four starting positions.
-
Allow the animal to swim and find the hidden platform.
-
If the animal does not find the platform within 60-90 seconds, guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
-
Probe Trial (Day after last acquisition day):
-
Remove the platform from the pool.
-
Allow the animal to swim freely for 60 seconds.
-
Record the swimming path.
-
-
Data Analysis:
-
Acquisition Phase: Measure the escape latency (time to find the platform) and path length for each trial.
-
Probe Trial: Measure the time spent in the target quadrant (where the platform was located) and the number of platform location crossings.
-
-
Interpretation: A shorter escape latency and path length during acquisition, and more time spent in the target quadrant during the probe trial, indicate improved spatial learning and memory.
Data Presentation
Table 2: Effect of this compound on Morris Water Maze Performance
| Treatment Group | n | Day 4 Escape Latency (s, Mean ± SEM) | Probe Trial - Time in Target Quadrant (%, Mean ± SEM) |
| Sham + Vehicle | 10 | Data not available | Data not available |
| Injury + Vehicle | 10 | Data not available | Data not available |
| Injury + this compound (Low Dose) | 10 | Data not available | Data not available |
| Injury + this compound (High Dose) | 10 | Data not available | Data not available |
Note: Specific quantitative data for this compound in the Morris Water Maze could not be retrieved from the searched literature. The table serves as a template for data presentation.
References
- 1. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 2. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Accelerated Failure Time Survival Model to Analyze Morris Water Maze Latency Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using the Morris Water Maze to Assess Spatial Learning and Memory in Weanling Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Neuro-overprotection? A functional evaluation of this compound-induced neuroprotection following hypoxic-ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Clomethiazole Solubility Issues for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to clomethiazole solubility in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound is available as a free base (oily liquid) and more commonly as a hydrochloride salt (crystalline solid), which is more soluble in aqueous solutions.[1][2] The solubility can vary, so it is crucial to refer to the manufacturer's product information sheet.[3] Below is a summary of reported solubility data for this compound hydrochloride.
Data Presentation: Solubility of this compound Hydrochloride
| Solvent | Approximate Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | [3] |
| Dimethylformamide (DMF) | ~30 mg/mL | [3] |
| Ethanol | ~20 mg/mL | [3] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~10 mg/mL | [3] |
| Water | Soluble | [1][2] |
Note: One supplier reports a much higher solubility in DMSO of 250 mg/mL (1546.55 mM).[4] Always consult the certificate of analysis for your specific batch.
Q2: What is the recommended solvent for preparing a high-concentration stock solution?
A2: For high-concentration stock solutions, organic solvents like DMSO or ethanol are recommended.[3][4] DMSO is often preferred as it can dissolve this compound at a higher concentration than ethanol.[3] A stock solution can be made by dissolving this compound hydrochloride in the solvent of choice, which should ideally be purged with an inert gas.[3]
Q3: Can I dissolve this compound directly in aqueous buffers or cell culture media?
A3: Yes, organic solvent-free aqueous solutions of this compound hydrochloride can be prepared by dissolving the crystalline solid directly in aqueous buffers like PBS.[3] The solubility in PBS (pH 7.2) is approximately 10 mg/mL.[3] However, for cell culture media, it is generally recommended to first prepare a concentrated stock in a solvent like DMSO and then perform serial dilutions into the media.[3] This helps to ensure the final concentration of the organic solvent is insignificant, as solvents themselves can have physiological effects at low concentrations.[3][5]
Q4: How should I store this compound solutions, and how stable are they?
A4: Solid this compound hydrochloride should be stored at -20°C for long-term stability (≥ 4 years).[3] For stock solutions:
-
Organic Stocks (e.g., in DMSO): Store in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4] When stored at -20°C, it is recommended to use within one month; at -80°C, within six months.[4]
-
Aqueous Solutions (e.g., in PBS): It is not recommended to store aqueous solutions for more than one day.[3]
Troubleshooting Guides
Problem 1: My this compound hydrochloride is not dissolving completely.
If you are experiencing difficulty dissolving this compound hydrochloride, follow this troubleshooting workflow.
Detailed Protocol: Preparing a 100 mM this compound Stock Solution in DMSO
-
Preparation: Work in a sterile environment (e.g., a biosafety cabinet) to prevent contamination.[6]
-
Weighing: Weigh the required amount of this compound hydrochloride (Formula Weight: 198.1 g/mol ).[3] For 1 mL of a 100 mM stock, you will need 19.81 mg.
-
Dissolving: Add the powder to a sterile microcentrifuge tube. Add the calculated volume of sterile DMSO (e.g., 1 mL) to the tube.
-
Mixing: Vortex the solution thoroughly until the solid is dissolved.
-
Assisted Dissolution (if needed): If the compound does not fully dissolve, gently warm the tube to 37°C and sonicate for 5-10 minutes.[4] Visually inspect to ensure no particles remain.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube to ensure sterility, especially for cell culture applications.[6]
-
Storage: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C.[4]
Problem 2: My this compound precipitates when added to the cell culture medium.
This is a common issue when a compound dissolved in an organic solvent is introduced into an aqueous medium.[7][8] The dramatic change in solvent polarity causes the compound to fall out of solution.
Solutions:
-
Minimize Final Solvent Concentration: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically well below 0.5%, as higher concentrations can be toxic to cells.[5] Always include a "vehicle control" in your experiments (medium with the same final concentration of DMSO but without this compound) to account for any solvent-induced effects.
-
Sequential Dilution: Instead of adding the concentrated DMSO stock directly to your full volume of media, first add the required stock volume to a sterile tube.[8] Then, add a small amount of the cell culture medium to this tube, mix gently by pipetting, and then transfer this pre-diluted solution to your final culture plate or flask.[8]
-
Temperature: Ensure the culture medium is at the appropriate temperature (usually 37°C) before adding the compound. Adding a cold solution can sometimes cause precipitation of media components or the drug itself.[9]
Problem 3: I'm observing unexpected cytotoxicity or off-target effects.
A: this compound is a positive allosteric modulator of the GABA-A receptor, enhancing the action of the inhibitory neurotransmitter GABA.[10][11][12] Its primary action is to increase chloride ion influx, leading to hyperpolarization and reduced neuronal excitability.[11][13] If you observe effects inconsistent with this mechanism, consider the following:
-
Solvent Toxicity: As mentioned, the solvent (e.g., DMSO, ethanol) can have independent biological effects.[5] Ensure your vehicle controls show no toxicity or unexpected activity.
-
CYP450 Inhibition: this compound is known to inhibit certain cytochrome P450 isoforms, specifically CYP2A6 and CYP2E1.[4][12] If your in vitro model expresses these enzymes, this could lead to off-target effects or altered metabolism of other components in your assay system.
-
Compound Purity: Ensure the purity of your this compound is high (typically ≥98%) by checking the certificate of analysis.[3]
Mechanism of Action: GABA-A Receptor Signaling
This compound potentiates the inhibitory signaling of GABA through the GABA-A receptor, a ligand-gated chloride ion channel.[10][14]
References
- 1. This compound [drugfuture.com]
- 2. CAS 533-45-9: this compound | CymitQuimica [cymitquimica.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. glpbio.com [glpbio.com]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Common Cell Culture Problems: Precipitates [sigmaaldrich.cn]
- 10. This compound | C6H8ClNS | CID 10783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. GABA receptor - Wikipedia [en.wikipedia.org]
- 14. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: Investigating Clomethiazole's Potential for Respiratory Depression in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for researchers investigating the potential of clomethiazole to induce respiratory depression in preclinical models. The following question-and-answer format addresses common issues and provides detailed experimental protocols to ensure robust and reproducible findings.
Frequently Asked Questions (FAQs)
Q1: What is the pharmacological basis for suspecting that this compound might induce respiratory depression?
A1: this compound is a positive allosteric modulator of the GABA-A receptor, which is the primary inhibitory neurotransmitter system in the central nervous system. This mechanism of action is similar to that of barbiturates, a class of drugs well-known for their potential to cause respiratory depression. By enhancing the effect of GABA, this compound can lead to generalized CNS depression, which may include suppression of the respiratory centers in the brainstem. While considered to have a relatively wide therapeutic window, respiratory depression is a known potential side effect, particularly at high doses or when co-administered with other CNS depressants like alcohol or benzodiazepines.
Q2: Are there established preclinical models to assess drug-induced respiratory depression?
A2: Yes, several well-validated preclinical models are available to evaluate the potential respiratory effects of compounds like this compound. The most common in vivo models utilize rodents (rats and mice). Key methodologies include:
-
Whole-Body Plethysmography (WBP): A non-invasive method to measure respiratory parameters in conscious, unrestrained animals. It provides data on respiratory rate (breaths/minute), tidal volume (the volume of air per breath), and minute ventilation (the total volume of air breathed per minute).
-
Arterial Blood Gas (ABG) Analysis: An invasive method that provides a direct measurement of the partial pressures of oxygen (PaO2) and carbon dioxide (PaCO2) in arterial blood, as well as blood pH. This is considered a gold-standard measurement for assessing respiratory function.
-
Pulse Oximetry: A non-invasive method to monitor peripheral oxygen saturation (SpO2), which can be an indicator of respiratory compromise.
Q3: What are the critical parameters to measure in a preclinical study of this compound-induced respiratory depression?
A3: The primary endpoints to assess include:
-
Respiratory Rate (f): A decrease in breathing frequency is a key indicator of respiratory depression.
-
Tidal Volume (VT): Changes in the volume of each breath can indicate alterations in respiratory effort.
-
Minute Ventilation (VE): The product of respiratory rate and tidal volume, representing the total gas exchange per minute. A significant decrease is a strong indicator of respiratory depression.
-
Arterial Blood Gases (PaO2 and PaCO2): A decrease in PaO2 (hypoxemia) and an increase in PaCO2 (hypercapnia) are direct physiological consequences of inadequate ventilation.
-
Oxygen Saturation (SpO2): A decrease in the percentage of hemoglobin saturated with oxygen is a clinical sign of respiratory distress.
Troubleshooting Guide
Issue 1: High variability in baseline respiratory parameters in rodent models.
-
Possible Cause: Stress and movement artifacts in conscious animals.
-
Troubleshooting Steps:
-
Acclimatization: Ensure animals are adequately acclimatized to the whole-body plethysmography chambers before recording baseline data. This may require several sessions over multiple days.
-
Quiet Environment: Conduct experiments in a quiet, low-stress environment to minimize animal anxiety.
-
Data Filtering: Utilize data acquisition software with algorithms to filter out movement-related artifacts from the respiratory waveforms.
-
Appropriate Group Sizes: Use a sufficient number of animals per group to account for inter-individual variability.
-
Issue 2: Difficulty in obtaining consistent arterial blood samples.
-
Possible Cause: Small vessel size and technical challenges in catheterization.
-
Troubleshooting Steps:
-
Surgical Skill: Ensure that personnel performing the cannulation of the carotid or femoral artery are highly skilled and experienced.
-
Catheter Patency: Regularly flush the arterial catheter with a heparinized saline solution to prevent clotting.
-
Anesthesia: Use an anesthetic regimen that has minimal impact on respiratory function. Isoflurane is a common choice, but its concentration should be carefully controlled and monitored.
-
Alternative Sampling Sites: In some cases, sampling from the ventral tail artery in rats can be an alternative, though it may be more challenging.
-
Issue 3: Unexpected sedative effects of this compound interfering with respiratory measurements.
-
Possible Cause: this compound's primary pharmacological effect is sedation.
-
Troubleshooting Steps:
-
Dose-Response Study: Conduct a preliminary dose-response study to identify a range of doses that produce measurable effects on respiration without causing excessive sedation or anesthesia, which would confound the results.
-
Careful Observation: Closely monitor the animals for their level of consciousness and righting reflex.
-
Control Groups: Include appropriate vehicle control groups to differentiate the sedative effects from the specific respiratory depressant effects.
-
Experimental Protocols
Protocol 1: Whole-Body Plethysmography (WBP) in Rats
Objective: To non-invasively assess the effects of this compound on respiratory rate, tidal volume, and minute ventilation in conscious rats.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Whole-body plethysmography system
-
This compound
-
Vehicle (e.g., saline or a suitable solvent)
-
Dosing syringes and needles
Procedure:
-
Acclimatization: Acclimatize rats to the plethysmography chambers for at least 30 minutes daily for 3 consecutive days prior to the experiment.
-
Baseline Recording: On the day of the experiment, place the rats in the chambers and allow them to acclimate for 30 minutes. Record baseline respiratory parameters for a stable 15-minute period.
-
Dosing: Administer this compound (e.g., via intraperitoneal injection) at various doses. A vehicle control group should also be included.
-
Post-Dose Recording: Immediately after dosing, return the animals to the plethysmography chambers and continuously record respiratory parameters for a predefined period (e.g., 2 hours).
-
Data Analysis: Analyze the data to determine the time course and dose-dependency of this compound's effects on respiratory rate, tidal volume, and minute ventilation.
Data Presentation:
| Dose of this compound | Respiratory Rate (breaths/min) | Tidal Volume (mL) | Minute Ventilation (mL/min) |
| Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Dose 1 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Dose 2 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Dose 3 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 1: Example of a data summary table for a whole-body plethysmography study. SEM: Standard Error of the Mean.
Protocol 2: Arterial Blood Gas (ABG) Analysis in Anesthetized Rats
Objective: To determine the effects of this compound on arterial blood gases (PaO2, PaCO2) and pH in anesthetized rats.
Materials:
-
Male Sprague-Dawley rats (300-350g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments for catheterization
-
Arterial catheter
-
Blood gas analyzer
-
This compound
-
Vehicle
-
Heparinized syringes
Procedure:
-
Anesthesia and Catheterization: Anesthetize the rat and surgically implant a catheter into the carotid or femoral artery for blood sampling.
-
Stabilization: Allow the animal to stabilize under anesthesia for at least 30 minutes.
-
Baseline Blood Sample: Withdraw a baseline arterial blood sample (approximately 0.2 mL) into a heparinized syringe and analyze it immediately.
-
Dosing: Administer this compound intravenously or intraperitoneally.
-
Post-Dose Blood Sampling: Collect arterial blood samples at multiple time points post-dosing (e.g., 15, 30, 60, and 120 minutes).
-
Data Analysis: Analyze the blood gas parameters to assess changes in PaO2, PaCO2, and pH over time and across different doses.
Data Presentation:
| Time Point | PaO2 (mmHg) - Vehicle | PaO2 (mmHg) - this compound | PaCO2 (mmHg) - Vehicle | PaCO2 (mmHg) - this compound | pH - Vehicle | pH - this compound |
| Baseline | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 15 min | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 30 min | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 60 min | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 120 min | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Example of a data summary table for an arterial blood gas analysis study.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involved in this compound's mechanism of action and a typical experimental workflow for assessing its respiratory effects.
Caption: Mechanism of this compound's action on the GABA-A receptor.
Caption: Experimental workflow for assessing respiratory depression.
Clomethiazole stability in common laboratory solvents and storage conditions
For researchers, scientists, and drug development professionals utilizing clomethiazole, ensuring its stability throughout experimental workflows is paramount for obtaining accurate and reproducible results. This technical support center provides a comprehensive guide to the stability of this compound in common laboratory solvents and under various storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound, typically supplied as a crystalline solid (hydrochloride salt), is stable for at least four years when stored at -20°C.[1]
Q2: How stable are this compound solutions in common laboratory solvents?
A2: The stability of this compound in solution is highly dependent on the solvent and storage temperature.
-
Aqueous Solutions: It is not recommended to store aqueous solutions of this compound for more than one day.[1] Stability in aqueous solutions is pH-dependent.[1]
-
DMSO Solutions: Solutions of this compound in dimethyl sulfoxide (DMSO) are stable for up to 6 months when stored at -80°C and for up to 1 month when stored at -20°C.[2]
Q3: What are the known degradation pathways for this compound?
A3: this compound can degrade under various conditions, including hydrolysis (acidic and basic), oxidation, and photolysis. The degradation in aqueous solutions is pH-dependent, suggesting at least two different degradation mechanisms.[1] In biological systems, this compound can undergo metabolism by cytochrome P450 enzymes, leading to hydroxylation, sulfoxidation, N-oxidation, and epoxidation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions, especially for aqueous-based assays. For organic stock solutions, verify storage conditions and duration. Consider aliquoting stock solutions to avoid repeated freeze-thaw cycles. |
| Appearance of unknown peaks in chromatogram | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and validate the specificity of the analytical method. |
| Loss of compound activity | Instability under experimental conditions (e.g., pH, temperature, light exposure). | Evaluate the stability of this compound under your specific experimental conditions. Protect solutions from light and maintain appropriate temperature control. |
Stability Data Summary
Storage of this compound Solutions
| Solvent | Temperature | Recommended Storage Duration | Citation |
| Solid (Crystalline) | -20°C | ≥ 4 years | [1] |
| Aqueous Buffer (e.g., PBS pH 7.2) | Room Temperature | ≤ 1 day | [1] |
| DMSO | -80°C | ≤ 6 months | [2] |
| DMSO | -20°C | ≤ 1 month | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Material: this compound hydrochloride (crystalline solid).
-
Solvent Selection: Choose a suitable solvent based on experimental requirements. This compound is soluble in ethanol (~20 mg/mL), DMSO (~30 mg/mL), and DMF (~30 mg/mL).[1] For aqueous solutions, solubility in PBS (pH 7.2) is approximately 10 mg/mL.[1]
-
Procedure:
-
Accurately weigh the desired amount of this compound hydrochloride.
-
Dissolve in the chosen solvent. For organic solvents, purging with an inert gas is recommended.[1]
-
If necessary, use sonication or gentle warming to aid dissolution.
-
-
Storage: Store the stock solution as recommended in the Stability Data Summary table. Aliquoting is recommended to minimize freeze-thaw cycles.
Protocol 2: Forced Degradation Study Workflow
A forced degradation study is crucial for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.
References
Technical Support Center: Clomethiazole Drug-Drug Interaction Considerations
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on managing drug-drug interactions (DDIs) when incorporating clomethiazole into multi-drug studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound-related drug-drug interactions?
A1: this compound participates in two main types of drug-drug interactions:
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Pharmacodynamic Interactions: As a positive allosteric modulator of the GABA-A receptor, this compound enhances the inhibitory effects of the neurotransmitter GABA.[1] When co-administered with other central nervous system (CNS) depressants (e.g., benzodiazepines, alcohol, opioids), it can lead to additive or synergistic sedative effects, increasing the risk of excessive drowsiness, respiratory depression, and ataxia.[2]
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Pharmacokinetic Interactions: this compound is a potent inhibitor of several cytochrome P450 (CYP) enzymes, primarily CYP2E1, and to a lesser extent CYP2B6 and potentially CYP2A6.[1] This inhibition can slow the metabolism of co-administered drugs that are substrates of these enzymes, leading to their increased plasma concentrations and potential toxicity. Conversely, drugs that induce or inhibit enzymes responsible for this compound's metabolism can alter its plasma levels.
Q2: My study involves co-administration of this compound with another CNS depressant. What are the critical safety parameters to monitor?
A2: Vigilant monitoring for signs of excessive CNS depression is crucial. Key parameters include:
-
Respiratory Rate: Monitor for bradypnea (abnormally slow breathing).
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Level of Consciousness: Assess for excessive sedation, somnolence, or difficulty arousing the subject.
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Motor Coordination: Observe for ataxia, dizziness, and impaired balance.
-
Vital Signs: Regularly check blood pressure and heart rate.
Q3: Can I administer this compound with a known CYP3A4 inducer?
A3: Caution is advised. Co-administration with a potent CYP3A4 inducer, such as carbamazepine, can increase the clearance of this compound, leading to a reduction in its plasma concentration and potentially diminished efficacy.[1] If co-administration is unavoidable, dose adjustments of this compound may be necessary, accompanied by close monitoring of its plasma levels and clinical effects.
Q4: How should I manage potential interactions with CYP2E1 substrates in my study?
A4: this compound is a potent inhibitor of CYP2E1.[1][3] If your study involves a drug that is a substrate of CYP2E1, co-administration with this compound will likely increase the substrate's exposure. It is essential to:
-
Review the metabolic profile of the co-administered drug.
-
If it is a CYP2E1 substrate, consider alternative medications if possible.
-
If co-administration is necessary, a lower dose of the CYP2E1 substrate may be required.
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Implement rigorous monitoring of the substrate's plasma concentrations and for any signs of toxicity.
Troubleshooting Guides
Issue 1: Unexpectedly high levels of sedation observed in subjects receiving this compound in a multi-drug regimen.
-
Possible Cause: A pharmacodynamic interaction with a concomitant CNS depressant or a pharmacokinetic interaction leading to elevated this compound levels.
-
Troubleshooting Steps:
-
Review Concomitant Medications: Identify all co-administered drugs and assess their potential for CNS depressant effects.
-
Check for CYP Inhibitors: Determine if any of the co-administered drugs are known inhibitors of the cytochrome P450 enzymes involved in this compound metabolism. Cimetidine, for example, is a known inhibitor that can increase this compound levels.[4]
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Therapeutic Drug Monitoring: If possible, measure plasma concentrations of this compound and the other suspect drugs to confirm elevated levels.
-
Dose Adjustment: Consider reducing the dose of this compound or the interacting drug.
-
Stagger Administration: If clinically feasible, separating the administration times of the interacting drugs may mitigate peak concentration-related effects.
-
Issue 2: Reduced than expected efficacy of this compound in a study.
-
Possible Cause: A pharmacokinetic interaction leading to decreased this compound plasma concentrations.
-
Troubleshooting Steps:
-
Review Concomitant Medications for CYP Inducers: Identify any co-administered drugs that are known inducers of CYP enzymes, particularly CYP3A4. Carbamazepine is a notable example that can increase this compound clearance.[1]
-
Therapeutic Drug Monitoring: Measure this compound plasma concentrations to confirm if they are below the therapeutic range.
-
Dose Adjustment: An increase in the this compound dose may be necessary to achieve the desired therapeutic effect. Any dose adjustments should be made cautiously with close monitoring.
-
Data Presentation
Table 1: Pharmacokinetic Interactions of this compound with Co-administered Drugs
| Interacting Drug | Mechanism of Interaction | Effect on this compound Pharmacokinetics | Reference |
| Cimetidine | Inhibition of hepatic metabolism | Clearance reduced to 69% of pre-treatment values; Elimination half-life prolonged by 60% | [4] |
| Carbamazepine | Induction of CYP3A4 | Intravenous this compound clearance increased by 30% | [1] |
Table 2: In Vitro Inhibition of Cytochrome P450 Enzymes by this compound
| CYP Isoform | Inhibition Parameter | Value | Notes | Reference |
| CYP2E1 | Kᵢ (noncompetitive inhibition) | 12 µM | Studied in human liver microsomes. | [5] |
| CYP2E1 | IC₅₀ | 42 µM | Reversible inhibition assay. | [6] |
| CYP2B6 | Potent inhibition observed | - | Time- and NADPH-dependent inhibition. | [6] |
| CYP2A6 | IC₅₀ | 24 µM | Reversible inhibition assay. | [6] |
Experimental Protocols
Protocol 1: In Vitro Cytochrome P450 Inhibition Assay
-
Objective: To determine the inhibitory potential of this compound on various CYP450 isoforms.
-
Methodology:
-
Test System: Human liver microsomes are used as the source of CYP enzymes.
-
Incubation: Isoform-specific substrates are incubated with human liver microsomes in the presence of a range of this compound concentrations. A vehicle control (without this compound) is run in parallel.
-
Cofactor: The reaction is initiated by the addition of NADPH.
-
Metabolite Quantification: After a specified incubation time, the reaction is terminated. The formation of the specific metabolite for each CYP isoform is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The rate of metabolite formation at each this compound concentration is compared to the vehicle control. The IC₅₀ value (the concentration of this compound that causes 50% inhibition of enzyme activity) is then calculated. For mechanism-based inhibition, a pre-incubation step with this compound and microsomes is included before the addition of the substrate.
-
Protocol 2: Clinical Drug-Drug Interaction Study
-
Objective: To evaluate the in vivo effect of a co-administered drug on the pharmacokinetics of this compound (or vice versa).
-
Study Design: A randomized, crossover study design is often employed.
-
Methodology:
-
Subject Population: Healthy volunteers are typically recruited.
-
Treatment Periods: Subjects receive this compound alone in one period and this compound with the interacting drug in another period, with a washout phase in between.
-
Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points after drug administration in each treatment period.
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Bioanalysis: Plasma concentrations of this compound and its metabolites (and the interacting drug) are measured using a validated analytical method like LC-MS/MS.
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Pharmacokinetic Analysis: Key pharmacokinetic parameters such as AUC (Area Under the Curve), Cₘₐₓ (Maximum Concentration), and t₁/₂ (half-life) are calculated for this compound in the presence and absence of the interacting drug.
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Statistical Analysis: Statistical comparisons of the pharmacokinetic parameters between the treatment periods are performed to determine the significance of the interaction.
-
Mandatory Visualizations
Caption: Pharmacodynamic interaction of this compound with other CNS depressants.
Caption: Pharmacokinetic interaction of this compound via CYP2E1 inhibition.
Caption: Pharmacokinetic interaction of this compound with a CYP3A4 inducer.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Mechanistic aspects of reactive metabolite formation in this compound catalyzed biotransformation by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits cytochrome P450 2E1 and improves alcoholic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cimetidine impairs the elimination of chlormethiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chlormethiazole inhibition of cytochrome P450 2E1 as assessed by chlorzoxazone hydroxylation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective Time- and NADPH-Dependent Inhibition of Human CYP2E1 by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and mitigating off-target effects of Clomethiazole in experiments
Welcome to the technical support center for researchers using Clomethiazole. This guide is designed to help you identify and mitigate potential off-target effects in your experiments, ensuring the validity and accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a positive allosteric modulator of the GABA-A receptor. It enhances the action of the neurotransmitter GABA, which is the primary inhibitory neurotransmitter in the central nervous system. This interaction leads to sedative, hypnotic, anxiolytic, muscle relaxant, and anticonvulsant effects.[1][2] this compound interacts with the picrotoxin/barbiturate site on the GABA-A receptor complex.
Q2: What are the known off-target effects of this compound?
The most well-documented off-target effects of this compound are the inhibition of several cytochrome P450 (CYP) enzymes, specifically CYP2E1, CYP2B6, and CYP2A6.[3] Additionally, there have been reports of hepatotoxicity associated with this compound use, which may be linked to its metabolism by these enzymes.[4][5][6]
Q3: How can I distinguish between on-target and off-target effects in my experiment?
Distinguishing between on-target and off-target effects requires careful experimental design. Key strategies include:
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Using multiple, structurally unrelated compounds that target the same primary mechanism (GABA-A modulation) but have different off-target profiles.
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Employing rescue experiments , where the off-target effect is specifically compensated for. For example, if you suspect CYP enzyme inhibition is affecting your results, you could add the product of the inhibited enzyme to see if it reverses the observed phenotype.
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Utilizing knockout or knockdown models of the intended target (GABA-A receptor subunits) to confirm that the observed effect is dependent on the target.
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Performing dose-response curves for both on-target and off-target effects to determine if there is a therapeutic window where on-target effects are observed without significant off-target engagement.
Troubleshooting Guide
Issue 1: I am observing unexpected cellular phenotypes that don't seem to be related to GABA-A receptor modulation.
Possible Cause: This could be due to the inhibition of CYP450 enzymes by this compound. CYP enzymes are involved in the metabolism of a wide range of endogenous and exogenous compounds, and their inhibition can lead to various cellular changes.[3]
Troubleshooting Steps:
-
Confirm CYP Inhibition: Perform an in vitro CYP inhibition assay to determine the IC50 values of this compound for the major CYP isoforms in your experimental system.
-
Analyze Metabolites: Use LC-MS/MS to analyze the levels of relevant metabolites that may be affected by the inhibition of specific CYP enzymes.
-
Use a More Selective Compound: If possible, consider using a more selective GABA-A modulator with less activity on CYP enzymes. Diazepam is one such alternative, though it has a longer half-life.[7]
-
Cellular Thermal Shift Assay (CETSA): Conduct a CETSA experiment to confirm that this compound is engaging with your target protein (GABA-A receptor) at the concentrations used in your experiments and to identify other potential off-target binding proteins.
Issue 2: My results are inconsistent across different experimental days.
Possible Cause: Inconsistent results can arise from the time- and NADPH-dependent inhibition of CYP2E1 and CYP2B6 by this compound.[8] The degree of inhibition can vary depending on the pre-incubation time with the drug and the metabolic state of the cells.
Troubleshooting Steps:
-
Standardize Pre-incubation Times: Ensure that the pre-incubation time of your cells or tissue with this compound is consistent across all experiments.
-
Control for NADPH levels: If using a cell-free system, ensure that the concentration of NADPH is consistent. In cell-based assays, be aware that the metabolic state of the cells can influence NADPH levels.
-
Use a Time-Dependent Inhibition Assay: Specifically assess the time-dependent inhibition of CYP enzymes in your experimental setup to better understand the kinetics of the off-target effect.
Issue 3: I am observing signs of cytotoxicity or cell death in my cultures treated with this compound.
Possible Cause: While generally considered to have low direct cytotoxicity, this compound-induced hepatotoxicity has been reported and may be related to the formation of reactive metabolites by CYP enzymes.[4][5][9]
Troubleshooting Steps:
-
Assess Cell Viability: Use standard cell viability assays (e.g., MTT, LDH release) to quantify the cytotoxic effects of this compound in your specific cell type.
-
Monitor Liver Enzyme Markers: If working with liver cells or in vivo models, measure the levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as indicators of hepatotoxicity.[9]
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Co-administration with CYP Inhibitors/Inducers: To investigate the role of CYP metabolism in the observed cytotoxicity, co-administer this compound with known inhibitors or inducers of CYP2E1 and observe if the toxicity is altered.
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Consider Alternative Compounds: If cytotoxicity is a significant issue, explore alternative GABA-A modulators with a different metabolic profile.
Quantitative Data Summary
| Target Interaction | Parameter | Value | Experimental System |
| On-Target: GABA-A Receptor | |||
| [35S]-TBPS Binding Inhibition | IC50 | 140 µM | Rat brain membranes[10] |
| Direct GABA-A Activation (α1β1γ2) | EC50 | 0.3 mM | Transfected murine L(tk-) cells[1][2] |
| Direct GABA-A Activation (α1β2γ2) | EC50 | 1.5 mM | Transfected murine L(tk-) cells[1][2] |
| Off-Target: CYP450 Inhibition | |||
| CYP2E1 Inhibition | IC50 | 42 µM | Human liver microsomes[11] |
| Ki | 12 µM | Human liver microsomes[12] | |
| Ki | 40 µM | Human liver microsomes[8] | |
| CYP2A6 Inhibition | IC50 | 24 µM | Human liver microsomes[11] |
| CYP2B6 Inhibition | Potent inhibition observed with NADPH pre-incubation | - | Human liver microsomes[8] |
Key Experimental Protocols
In Vitro Cytochrome P450 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on various CYP450 isoforms.
Methodology:
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a reaction mixture containing human liver microsomes, a specific probe substrate for the CYP isoform of interest, and a phosphate buffer (pH 7.4).
-
Prepare a series of dilutions of this compound.
-
-
Incubation:
-
Add the this compound dilutions to the reaction mixture. For time-dependent inhibition assays, pre-incubate the mixture with this compound and an NADPH-regenerating system for a set time (e.g., 30 minutes) before adding the probe substrate.[8][13]
-
Initiate the reaction by adding an NADPH-regenerating system (if not already present).
-
Incubate at 37°C for a specific time, ensuring the reaction is in the linear range.
-
-
Termination and Analysis:
-
Stop the reaction by adding a quenching solution (e.g., acetonitrile).
-
Centrifuge to pellet the protein.
-
Analyze the supernatant for the presence of the metabolite of the probe substrate using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration compared to a vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
Objective: To assess the target engagement of this compound with the GABA-A receptor and identify other potential off-target binding proteins in a cellular context.
Methodology:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control for a specified time.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a buffer.
-
Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or other appropriate methods.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Quantify the amount of the target protein (e.g., a specific GABA-A receptor subunit) in the soluble fraction using Western blotting or other protein detection methods.
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble target protein as a function of temperature.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
For proteome-wide analysis, the soluble fractions can be analyzed by mass spectrometry to identify all proteins that are stabilized or destabilized by this compound.
-
Whole-Cell Patch-Clamp Electrophysiology for GABA-A Receptor Modulation
Objective: To measure the functional modulation of GABA-A receptors by this compound.
Methodology:
-
Cell Preparation:
-
Use cells endogenously expressing or recombinantly overexpressing the GABA-A receptor subunits of interest.
-
Establish a whole-cell patch-clamp recording configuration.
-
-
GABA Application:
-
Apply a low concentration of GABA to elicit a baseline current.
-
-
This compound Application:
-
Co-apply this compound with GABA and record the change in the current. An increase in the current amplitude indicates positive allosteric modulation.
-
To test for direct activation, apply this compound in the absence of GABA.
-
-
Data Analysis:
-
Measure the peak and steady-state currents in the presence and absence of this compound.
-
Construct dose-response curves to determine the EC50 for potentiation or direct activation.
-
Visualizations
Caption: On-target signaling pathway of this compound at the GABA-A receptor.
Caption: Known off-target effects of this compound on CYP450 enzymes.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. Electrophysiological actions of gamma-aminobutyric acid and this compound on recombinant GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. researchgate.net [researchgate.net]
- 6. Hepatotoxic side-effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Naturalistic comparison of this compound and Diazepam treatment in alcohol withdrawal: effects on oxidative stress, inflammatory cytokines and hepatic biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Time- and NADPH-Dependent Inhibition of Human CYP2E1 by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hepatotoxicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 10. The modulation by chlormethiazole of the GABAA-receptor complex in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chlormethiazole inhibition of cytochrome P450 2E1 as assessed by chlorzoxazone hydroxylation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CYP Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
Troubleshooting inconsistent results in Clomethiazole neuroprotection studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with clomethiazole in neuroprotection studies. Inconsistent results have been a significant challenge in translating promising preclinical findings into clinical efficacy. This resource aims to address common issues and provide standardized protocols to improve reproducibility.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in infarct volume in our MCAO rat model when treating with this compound. What are the potential causes?
A1: High variability in the Middle Cerebral Artery Occlusion (MCAO) model is a common challenge. Several factors can contribute to this:
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Surgical Inconsistency: Minor variations in the suture insertion depth or placement can lead to significant differences in the extent of ischemia.[1][2] It is crucial to ensure the filament insertion is consistent, blocking the origin of the MCA. The depth of insertion often depends on the weight of the animal.[1]
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Animal Strain: Different rat strains (e.g., Sprague-Dawley, Wistar, Fischer-344) exhibit varying susceptibility to ischemic injury and may have different cerebrovascular anatomy, leading to inconsistent infarct sizes.[3]
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Physiological Parameters: Fluctuations in body temperature, blood pressure, and blood glucose during and after surgery can significantly impact ischemic damage. Maintaining stable physiological parameters is critical.
-
Reperfusion Time: The duration of reperfusion following transient MCAO can influence the final infarct volume. Longer reperfusion times can sometimes lead to larger infarcts.[3]
Q2: Our in vitro oxygen-glucose deprivation (OGD) experiments with this compound show conflicting results on cell viability. What should we check?
A2: Inconsistent results in OGD models can stem from several experimental variables:
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Duration of OGD and Reoxygenation: The length of oxygen and glucose deprivation and the subsequent reoxygenation period are critical determinants of cell death. Shorter OGD periods followed by reoxygenation might be neuroprotective, while longer durations can be cytotoxic.[4]
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Cell Type and Culture Conditions: Primary neurons and different neuronal cell lines (e.g., PC12, SH-SY5Y) have varying sensitivities to OGD.[4][5] The composition of the culture medium during OGD and reoxygenation is also a crucial factor.[4][6]
-
Assay Method and Timing: The choice of viability assay (e.g., MTT, LDH release) and the time point of assessment after reoxygenation can yield different results. LDH release, for instance, is a marker of membrane integrity loss, which might occur at a different time course than changes in metabolic activity measured by MTT.[7][8]
Q3: What is the primary mechanism of action of this compound, and could other pathways be involved?
A3: The primary and most well-established mechanism of action for this compound is its function as a positive allosteric modulator of the GABA-A receptor.[9][10] It enhances the action of the inhibitory neurotransmitter GABA, leading to neuronal hyperpolarization and counteracting the excitotoxicity induced by ischemic events.[9][11]
However, evidence suggests that this compound may also exert neuroprotective effects through GABA-A independent pathways. Studies have shown that this compound can suppress the activity of inducible nitric oxide synthase (iNOS) and arginase, enzymes involved in the inflammatory cascade following hypoxia-ischemia.[12] This anti-inflammatory action could contribute to its neuroprotective properties.
Troubleshooting Guides
In Vivo MCAO Model
| Problem | Potential Cause | Recommended Solution |
| High mortality rate post-surgery | Anesthesia complications, excessive bleeding, or severe ischemic insult. | Monitor vital signs closely. Ensure meticulous surgical technique to minimize bleeding. For transient MCAO, consider shorter occlusion times initially.[3] |
| Inconsistent or no infarct | Improper suture placement (not occluding the MCA), premature reperfusion. | Verify suture placement with laser speckle imaging or Doppler flowmetry to confirm a significant reduction in cerebral blood flow.[1] Ensure the suture is advanced to the correct depth based on animal weight.[1][13] |
| Variable behavioral deficits | Inconsistent infarct size or location. | Standardize the surgical procedure rigorously. Use a battery of behavioral tests to assess different neurological functions. |
| Drug administration variability | Inconsistent timing or dosage of this compound. | Administer this compound at a consistent time point relative to the onset of ischemia. Ensure accurate dosing based on body weight. |
In Vitro OGD Model
| Problem | Potential Cause | Recommended Solution |
| High baseline cell death in control group | Harsh culture conditions, unhealthy primary cells. | Optimize cell culture conditions. Ensure primary neurons are healthy and at the appropriate developmental stage (e.g., DIV 9-14).[4] |
| No significant effect of OGD | OGD duration too short, incomplete removal of oxygen and glucose. | Increase the duration of OGD. Ensure the hypoxia chamber achieves and maintains a very low oxygen level (<0.2% O2).[4] Use glucose-free medium specifically designed for OGD experiments.[4][6] |
| This compound shows toxicity | Drug concentration is too high. | Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your specific cell type. |
| Inconsistent LDH or MTT readings | Pipetting errors, variability in cell seeding density, incorrect incubation times for the assay. | Ensure accurate and consistent pipetting. Seed cells evenly and allow them to adhere and stabilize before the experiment. Follow the manufacturer's protocol for the assay precisely, especially regarding incubation times.[7][8] |
Quantitative Data from Preclinical Studies
Table 1: Effect of this compound on Infarct Volume in Animal Models of Stroke
| Animal Model | Treatment Protocol | Infarct Volume Reduction (%) | Reference |
| Rat (Hypoxia-Ischemia) | 125 mg/kg CMZ, 3h post-HI | Significant decrease at 3 and 90 days | [12] |
| Rat (MCAO/reperfusion) | Low-dose L-NAME (NOS inhibitor) | 55% | [14] |
Table 2: Neuroprotective Effects of this compound in In Vitro Models
| In Vitro Model | This compound Concentration | Outcome Measure | Result | Reference |
| Primary Cortical Neurons (OGD) | 50 µM | Cell Viability (MTT) | ~125% of vehicle control | |
| Primary Neurons (OGD) | Not specified | Cell Viability | Decreased after 120 min of OGD | [5] |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) in Rats (Intraluminal Suture Method)
-
Anesthesia and Preparation: Anesthetize the rat (e.g., with isoflurane) and place it in a supine position. Shave and disinfect the neck area.[1]
-
Vessel Exposure: Make a midline neck incision and carefully dissect to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[2][15]
-
Suture Preparation: Use a silicone-coated monofilament suture. The diameter of the suture should be appropriate for the size of the animal.
-
Vessel Ligation and Incision: Ligate the distal end of the ECA. Place temporary ligatures around the CCA and ICA. Make a small incision in the ECA stump.[15]
-
Suture Insertion: Introduce the monofilament suture through the incision in the ECA and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA). The insertion depth is typically 17-20 mm for rats, depending on weight.[1][15]
-
Occlusion and Reperfusion: For transient MCAO, leave the suture in place for the desired occlusion time (e.g., 60-120 minutes) and then withdraw it to allow reperfusion.[2][3] For permanent MCAO, leave the suture in place.
-
Closure and Recovery: Close the incision and allow the animal to recover from anesthesia. Monitor body temperature throughout the procedure and recovery.
Oxygen-Glucose Deprivation (OGD) in Primary Neuronal Cultures
-
Cell Culture: Plate primary neurons (e.g., cortical or hippocampal) on poly-D-lysine coated plates and culture for 9-14 days in vitro (DIV) to allow for maturation.[4]
-
OGD Medium Preparation: Prepare a glucose-free balanced salt solution (BSS) or neurobasal medium. De-gas the medium by bubbling with a 95% N2 / 5% CO2 gas mixture.[4]
-
Induction of OGD: Replace the normal culture medium with the pre-warmed, de-gassed OGD medium. Place the cultures in a hypoxic chamber with a low oxygen atmosphere (e.g., <0.2% O2, 5% CO2, 95% N2) for the desired duration (e.g., 90-120 minutes).[4][6]
-
Reoxygenation: After the OGD period, remove the cultures from the chamber and replace the OGD medium with their original, pre-conditioned culture medium or fresh, normoxic medium. Return the cultures to a standard incubator (21% O2, 5% CO2).
-
Assessment: At various time points after reoxygenation (e.g., 24 hours), assess cell viability using assays such as MTT or LDH release.[7][8]
Signaling Pathways and Experimental Workflows
This compound's Dual Neuroprotective Mechanism
Caption: Dual neuroprotective pathways of this compound.
Experimental Workflow for In Vivo MCAO Studies
Caption: Workflow for MCAO neuroprotection studies.
Logical Troubleshooting Flow for Inconsistent Results
Caption: Troubleshooting inconsistent this compound results.
References
- 1. rwdstco.com [rwdstco.com]
- 2. A microsurgical procedure for middle cerebral artery occlusion by intraluminal monofilament insertion technique in the rat: a special emphasis on the methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Temporary middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Duration of Oxygen and Glucose Deprivation (OGD) Determines the Effects of Subsequent Reperfusion on Rat Pheochromocytoma (PC12) Cells and Primary Cortical Neurons [mdpi.com]
- 5. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 6. Oxygen glucose deprivation/re-oxygenation-induced neuronal cell death is associated with Lnc-D63785 m6A methylation and miR-422a accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GABA agonist: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evidence that this compound interacts with the macromolecular GABA A-receptor complex in the central nervous system and in the anterior pituitary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modulation of GABAA and glycine receptors by chlormethiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound: mechanisms underlying lasting neuroprotection following hypoxia-ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. openaccessjournals.com [openaccessjournals.com]
- 14. Low dose L-NAME reduces infarct volume in the rat MCAO/reperfusion model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Clomethiazole and Rodent Body Temperature
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the impact of clomethiazole on body temperature in rodent experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of this compound on the body temperature of rodents?
A1: this compound administration typically induces hypothermia in rodents, most notably in rats.[1][2] A significant portion of its neuroprotective effects has been attributed to this reduction in body temperature.[3][4]
Q2: How is this compound thought to induce hypothermia?
A2: While this compound is a known positive allosteric modulator of the GABA-A receptor, its hypothermic effect does not appear to be mediated by this mechanism.[1][5] Evidence suggests that glutamate signaling through NMDA receptors may play a role in the hypothermic response, as NMDA receptor antagonists can counteract the temperature drop.[1] However, the precise pathway is still under investigation.
Q3: Does tolerance develop to the hypothermic effects of this compound?
A3: Yes, a rapid and long-lasting tolerance to this compound-induced hypothermia develops in rats.[1][2] A single subcutaneous injection can completely abolish the hypothermic effect for as long as 10 days.[1]
Q4: What factors can influence the magnitude of the temperature change?
A4: Key factors include the dose of this compound, the route of administration (e.g., subcutaneous, intraperitoneal), the species and strain of the rodent, and the ambient temperature of the housing environment.[2][6] Anesthesia can also significantly impact thermoregulation and may exacerbate hypothermia.[6]
Troubleshooting Guide
Q1: I am not observing the expected hypothermic effect after this compound administration. What could be the issue?
A1: There are several potential reasons for this:
-
Tolerance: The most common reason is the development of tolerance, which can occur after a single dose and last for over a week.[1] Ensure that the animals have not had any recent prior exposure to this compound.
-
Dosage: The dosage may be too low to induce a significant temperature drop. Review the literature for effective dose ranges for your specific rodent model and administration route.
-
Ambient Temperature: If the ambient temperature is too high, it may counteract the drug's hypothermic effect. Standard laboratory temperatures of 20-26°C are generally considered "cold stress" for rodents, which may influence the outcome.[6]
-
Measurement Timing: The peak hypothermic effect has a specific time course. Ensure your temperature measurements are timed appropriately after administration.
Q2: The body temperature readings in my experiment are highly variable. How can I improve consistency?
A2: Variability can be reduced by standardizing your protocol:
-
Measurement Method: Telemetry systems provide continuous, stress-free core body temperature readings and are considered the gold standard.[6] If using rectal probes, ensure the insertion depth is consistent for every measurement (an insertion depth of >2 cm is recommended for mice) and that the animal is properly habituated to the procedure to minimize stress-induced temperature changes.[7]
-
Handling Stress: Handling can cause a transient increase in body temperature.[2] Minimize handling and allow for an adequate acclimation period before taking baseline measurements.
-
Circadian Rhythm: Body temperature in rodents follows a natural circadian rhythm.[2] All drug administrations and measurements should be performed at the same time of day to minimize this as a confounding variable.
Q3: My animals are developing tolerance too quickly. How can I design my experiment to account for this?
A3: Given the rapid and long-lasting nature of tolerance, a crossover design may not be feasible. A parallel-group study design is more appropriate. If repeated dosing is necessary, be aware that the hypothermic effect will be significantly diminished or absent after the initial dose.[1][2] The long turnover time of the tolerance mediator (estimated at 46 days) means a very long washout period is required.[2]
Data Presentation: this compound Dosage and Effects
Table 1: Effects of Subcutaneous (s.c.) this compound on Rat Body Temperature
| Dose (µmol/kg) | Administration | Species | Key Observation | Reference |
| 15 - 600 | s.c. Bolus | Sprague-Dawley Rat | Dose-dependent hypothermia. | [2][8] |
| 300 | s.c. Bolus | Rat | Hypothermic effect completely abolished for 10 days after a single injection. | [1] |
| 20 - 40 (µmol/kg/h) | s.c. Continuous Infusion | Sprague-Dawley Rat | Hypothermia observed. | [2][8] |
Table 2: Effects of Intraperitoneal (i.p.) this compound on Rat Body Temperature
| Dose (mg/kg) | Administration | Species | Key Observation | Reference |
| 50 | i.p. | Rat | Abolished MDMA-induced hyperthermia. | [3][4] |
Experimental Protocols
Protocol 1: Body Temperature Measurement Using Telemetry
This method is ideal for continuous monitoring of core body temperature without handling stress.
-
Transmitter Implantation:
-
Anesthetize the rodent using an appropriate anesthetic (e.g., isoflurane).
-
Surgically implant the sterile telemetry transmitter into the peritoneal cavity.
-
Suture the incision and allow the animal a recovery period of at least one week before starting the experiment. This allows for recovery from surgery and stabilization of the circadian rhythm.
-
-
Data Acquisition:
-
House the animal in a cage placed on a receiver base (e.g., ER-4000 receiver).
-
The receiver detects signals from the implanted transmitter, which are then converted to temperature data by specialized software (e.g., VitalView).[9]
-
Record baseline temperature for at least 24 hours before drug administration to establish a stable circadian rhythm.
-
-
Experiment:
-
Administer this compound via the desired route (e.g., subcutaneous injection).
-
Continue to record temperature data continuously to observe the full time-course of the hypothermic effect and any subsequent return to baseline.
-
Protocol 2: Body Temperature Measurement Using a Rectal Probe
This is a common but more invasive method that requires careful handling to ensure accuracy.
-
Habituation:
-
For several days prior to the experiment, habituate the animal to the measurement procedure. Gently restrain the animal and insert the probe for a brief period to reduce stress-associated temperature fluctuations on the experimental day.
-
-
Baseline Measurement:
-
Gently restrain the mouse or rat.
-
Lubricate the rectal probe (thermistor or thermocouple type) with a sterile lubricant.
-
Insert the probe to a consistent depth (e.g., 2-2.5 cm for a mouse) to ensure you are measuring core temperature.[7]
-
Wait for the temperature reading to stabilize before recording the value.
-
-
Experiment:
-
Administer this compound.
-
At predetermined time points after administration, repeat the measurement process described in step 2.
-
Visualizations
Caption: Experimental workflow for assessing this compound's effect on rodent body temperature.
Caption: Proposed signaling pathway for this compound-induced hypothermia.
Caption: Logical relationship between dosing, hypothermia, and tolerance development.
References
- 1. Rapid and long-lasting tolerance to this compound-induced hypothermia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modeling drug- and system-related changes in body temperature: application to this compound-induced hypothermia, long-lasting tolerance development, and circadian rhythm in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of hyperthermia in the protective action of this compound against MDMA (‘ecstasy')-induced neurodegeneration, comparison with the novel NMDA channel blocker AR-R15896AR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of hyperthermia in the protective action of this compound against MDMA ('ecstasy')-induced neurodegeneration, comparison with the novel NMDA channel blocker AR-R15896AR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Effects of Rodent Thermoregulation on Animal Models in the Research Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Body Temperature Measurements for Metabolic Phenotyping in Mice [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Clomethiazole and Diazepam in the Management of Alcohol Withdrawal Syndrome
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of clomethiazole and diazepam in treating alcohol withdrawal syndrome (AWS), drawing upon available clinical and preclinical experimental data. While both drugs are effective in mitigating the symptoms of alcohol withdrawal, this guide delves into the nuances of their mechanisms of action, clinical effectiveness, and the methodologies used to evaluate their performance.
Introduction
Alcohol withdrawal syndrome is a potentially life-threatening condition that occurs when an individual with alcohol dependence abruptly stops or significantly reduces their alcohol intake. The syndrome is characterized by a spectrum of symptoms, including tremors, anxiety, agitation, seizures, and delirium tremens. The management of AWS primarily involves pharmacological interventions aimed at controlling withdrawal symptoms and preventing severe complications.
This compound, a sedative and hypnotic with anticonvulsant properties, and diazepam, a long-acting benzodiazepine, are two commonly used drugs for the treatment of AWS. Both drugs exert their effects by modulating the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter system in the central nervous system. This guide will explore the comparative efficacy of these two therapeutic agents based on experimental findings.
Mechanism of Action
Both this compound and diazepam are positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of GABA. However, they bind to different sites on the receptor complex, leading to distinct pharmacological profiles.
This compound: The precise binding site of this compound on the GABA-A receptor is not as well-defined as that of benzodiazepines. It is believed to interact with a site distinct from the GABA and benzodiazepine binding sites, possibly at the interface of the alpha and beta subunits. This interaction increases the frequency of chloride channel opening, leading to neuronal hyperpolarization and a reduction in neuronal excitability.
Diazepam: Diazepam binds to a specific allosteric site on the GABA-A receptor, known as the benzodiazepine binding site, which is located at the interface of the alpha and gamma subunits. This binding potentiates the effect of GABA by increasing the affinity of the receptor for GABA, which in turn increases the frequency of chloride channel opening.
Below is a diagram illustrating the distinct modulatory actions of this compound and diazepam on the GABA-A receptor.
Comparative Efficacy: A Review of Experimental Data
Direct preclinical studies comparing the efficacy of this compound and diazepam in animal models of alcohol withdrawal are limited in the available literature. However, clinical studies in human subjects provide valuable insights into their comparative performance.
Clinical Studies
A retrospective study comparing the effectiveness of this compound and diazepam in a large clinical sample of patients undergoing treatment for AWS found that both drugs were effective and safe.[1] However, some key differences were observed.
| Outcome Measure | This compound Group | Diazepam Group | p-value | Reference |
| Mean Treatment Duration (days) | Shorter | Longer | Statistically Significant | [1] |
| Need for Concomitant Antipsychotic Medication | Lower | Higher | Statistically Significant | [1] |
| Mean Daily Symptom Reduction (AESB Score) | No Significant Difference | No Significant Difference | Not Significant | [1] |
| Complications and Adverse Events | No Significant Difference | No Significant Difference | Not Significant | [1] |
AESB (Alkoholentzugssymptom-Bogen) is a German modified version of the Revised Clinical Institute Withdrawal Assessment of Alcohol Scale (CIWA-Ar).
These findings suggest that while both drugs effectively manage withdrawal symptoms, this compound may lead to a faster resolution of the withdrawal syndrome and a reduced need for additional antipsychotic medications.[1]
Preclinical Studies
While direct comparative preclinical data is scarce, a study investigating the action of this compound in a mouse model of ethanol withdrawal demonstrated its effectiveness in suppressing convulsive behavior.
| Treatment | Effect on Withdrawal-Induced Convulsive Behavior | Reference |
| This compound (100 mg/kg) | Virtual disappearance of convulsive behavior within 30 minutes |
This study highlights the potent anticonvulsant effects of this compound in an animal model of alcohol withdrawal. Unfortunately, a parallel diazepam-treated group was not included for direct comparison.
Experimental Protocols
Understanding the methodologies employed in these studies is crucial for interpreting the results and designing future research.
Clinical Study Protocol: Retrospective Comparative Study
The following workflow outlines the general methodology of the retrospective clinical study comparing this compound and diazepam.
Key Methodological Points:
-
Patient Population: Patients admitted for inpatient alcohol withdrawal treatment.
-
Drug Administration: Symptom-triggered therapy, where medication is administered based on the severity of withdrawal symptoms as measured by a standardized scale.
-
Assessment Tool: The severity of alcohol withdrawal was assessed using the Alkoholentzugssymptom-Bogen (AESB), a German adaptation of the Clinical Institute Withdrawal Assessment of Alcohol Scale, Revised (CIWA-Ar).[1]
-
Data Analysis: Retrospective analysis of patient records to compare outcomes between the two treatment groups.
Preclinical Study Protocol: Mouse Model of Ethanol Withdrawal
The following workflow describes the experimental procedure used to evaluate the efficacy of this compound in a mouse model of alcohol withdrawal.
Key Methodological Points:
-
Animal Model: Mice are commonly used to model alcohol withdrawal.
-
Induction of Dependence: Chronic exposure to ethanol, often through inhalation in vapor chambers or liquid diets, is used to induce physical dependence.
-
Induction of Withdrawal: Abrupt cessation of ethanol administration triggers withdrawal symptoms.
-
Assessment of Withdrawal Severity: Behavioral scoring systems are used to quantify the severity of withdrawal signs, such as tremors, tail stiffness, and susceptibility to audiogenic or handling-induced seizures.
Conclusion
Based on the available experimental data, both this compound and diazepam are effective treatments for alcohol withdrawal syndrome. Clinical evidence suggests that this compound may offer advantages in terms of a shorter treatment duration and a reduced need for concomitant antipsychotic medications.[1] Preclinical data, although limited in direct comparisons, supports the potent anticonvulsant effects of this compound in an animal model of alcohol withdrawal.
The choice between this compound and diazepam may depend on various factors, including local availability, clinical protocols, and individual patient characteristics. Further head-to-head preclinical studies are warranted to provide a more direct and controlled comparison of the efficacy of these two important therapeutic agents in mitigating the multifaceted symptoms of alcohol withdrawal. Such studies would be invaluable for optimizing treatment strategies and informing the development of novel pharmacotherapies for alcohol use disorder.
References
A Head-to-Head Comparison of Clomethiazole and Other GABAA Receptor Modulators: A Guide for Researchers
For researchers and professionals in drug development, this guide provides a comprehensive, data-driven comparison of Clomethiazole with other key modulators of the GABAA receptor, namely benzodiazepines and barbiturates. This document summarizes key performance metrics, details experimental methodologies, and visualizes complex biological and experimental processes to facilitate informed decision-making in research and development.
Introduction to GABAA Receptor Modulation
The γ-aminobutyric acid type A (GABAA) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and a critical target for a wide range of therapeutic drugs.[1] These receptors are ligand-gated ion channels that, upon binding with GABA, open to allow the influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in its excitability.[2] Positive allosteric modulators (PAMs) are a class of drugs that do not bind to the GABA binding site itself but to other sites on the receptor complex, enhancing the effect of GABA.[2] This guide focuses on a head-to-head comparison of three major classes of GABAA receptor PAMs: this compound, benzodiazepines (represented by Diazepam), and barbiturates (represented by Phenobarbital).
Mechanism of Action and Binding Sites
This compound is a sedative and hypnotic agent structurally related to thiamine (Vitamin B1).[3] It acts as a positive allosteric modulator at the GABAA receptor, though its precise binding site is still under investigation.[3][4] Evidence suggests it may interact with a site distinct from that of benzodiazepines and barbiturates, possibly at an anesthetic binding site.[4] Unlike benzodiazepines, the γ2 subunit is not essential for its modulatory activity.[4]
Barbiturates, like Phenobarbital, are thought to bind to a different site on the GABAA receptor, prolonging the duration of channel opening.[7] At higher concentrations, they can also directly activate the receptor, a property not prominently observed with this compound or benzodiazepines.[4][8]
Quantitative Comparison of In Vitro Pharmacology
The following tables summarize key quantitative data from in vitro studies, comparing the effects of this compound, Diazepam, and Phenobarbital on GABAA receptor function. Data is presented for various receptor subunit combinations to highlight subtype selectivity.
Table 1: Potency (EC50) for Potentiation of GABA-Activated Currents
| Compound | GABAA Receptor Subunit Combination | EC50 (µM) | Reference |
| This compound | α1β1γ2 | 39.8 | [4] |
| α1β2γ2 | 60.1 | [4] | |
| α1β2 | 81.7 | [4] | |
| α4β2γ2 | 19.4 | [4] | |
| α6β2γ2 | 23.9 | [4] | |
| Diazepam | α1β2γ2S | 0.0217 | [9] |
| α1β2γ2 | 0.025 - 0.034 | [10] | |
| Phenobarbital | α1β2γ2 | 890 (for potentiation) | [11] |
| N/A (for direct activation) | 3000 | [8] |
Note: EC50 values can vary depending on the experimental conditions, such as the concentration of GABA used.
Table 2: Efficacy (Maximal Potentiation) of GABA-Activated Currents
| Compound | GABAA Receptor Subunit Combination | Maximal Potentiation (%) | Reference |
| This compound | α1β1γ2 | 288 ± 29 | [4] |
| α1β2γ2 | 298 ± 24 | [4] | |
| α1β2 | 526 ± 61 | [4] | |
| α4β2γ2 | 487 ± 45 | [4] | |
| α6β2γ2 | 502 ± 59 | [4] | |
| Diazepam | α1β2γ2 | 168 ± 16.2 | [10] |
| α1β2γ2s | 108 | [12] | |
| α2β2γ2s | 139 | [12] | |
| α5β2γ2s | 186 | [12] | |
| Phenobarbital | N/A | N/A |
Note: Maximal potentiation is often expressed as the percentage increase over the response to a sub-maximal concentration of GABA.
Table 3: Binding Affinity (Ki)
| Compound | Radioligand | GABAA Receptor Source | Ki (nM) | Reference |
| Diazepam | [3H]Flunitrazepam | Rat Cerebral Cortex | ~4-10 | [13] |
| Phenobarbital | [3H]Flunitrazepam | Rat Brain Membranes | >10,000 |
Comparative In Vivo Effects: Preclinical and Clinical Data
Alcohol Withdrawal Syndrome
This compound and Diazepam are both utilized in the treatment of alcohol withdrawal syndrome (AWS). Clinical studies have shown both to be effective and safe.[14][15] One retrospective study found that while the mean daily symptom reduction did not significantly differ, patients treated with this compound had a significantly shorter treatment duration and required less concomitant antipsychotic medication.[14] Another study, however, found no significant difference in the reduction of oxidative stress, inflammatory cytokines, or liver enzymes between the two treatments over a 3-5 day period.[16][17]
Anticonvulsant and Neuroprotective Properties
This compound has demonstrated anticonvulsant and neuroprotective properties in various animal models.[18][19] However, its translation to clinical success in treating stroke has been limited.[18] Phenobarbital is a long-established antiepileptic drug, known to enhance both phasic and tonic inhibition with minimal subunit specificity.[20] Diazepam also possesses potent anticonvulsant effects.
Experimental Protocols
Radioligand Binding Assay ([³H]muscimol)
This protocol is a synthesized representation for determining the binding of a test compound to the GABA binding site on the GABAA receptor.
1. Membrane Preparation:
-
Homogenize rat brain tissue (e.g., cerebellum or cortex) in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspension in fresh buffer and repeat the centrifugation step multiple times to remove endogenous GABA.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 0.5-1.0 mg/mL.
2. Binding Assay:
-
In a 96-well plate, add the membrane preparation, [³H]muscimol (a GABAA agonist radioligand, typically at a final concentration of 1-10 nM), and either buffer, a competing unlabeled ligand (test compound), or a saturating concentration of unlabeled GABA (to determine non-specific binding).[21]
-
Incubate the mixture at 4°C for 60 minutes.[21]
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B), followed by several washes with ice-cold wash buffer to separate bound from free radioligand.[21]
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For competition assays, determine the IC50 of the test compound and calculate the Ki using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the measurement of GABAA receptor currents in cultured cells expressing specific receptor subunits.
1. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293 cells) in appropriate media.
-
Transiently transfect the cells with cDNAs encoding the desired GABAA receptor subunits (e.g., α1, β2, and γ2).
2. Electrophysiological Recording:
-
Obtain whole-cell patch-clamp recordings from transfected cells 24-48 hours post-transfection.
-
Use a patch pipette filled with an internal solution containing a high concentration of chloride and an external solution (e.g., Krebs solution).
-
Clamp the membrane potential at a holding potential of -60 mV.
-
Apply GABA and the test modulator to the cell using a rapid solution exchange system.
3. Experimental Paradigm:
-
To determine the potentiating effect of a modulator, first apply a low concentration of GABA (e.g., EC5-EC20) to elicit a baseline current.
-
Co-apply the same concentration of GABA with varying concentrations of the test modulator and measure the increase in current amplitude.
-
To assess direct activation, apply the modulator in the absence of GABA.
4. Data Analysis:
-
Construct concentration-response curves for the potentiation of GABA-activated currents to determine the EC50 and maximal potentiation for the test modulator.
-
Analyze the effect of the modulator on current kinetics, such as activation and deactivation rates.
Visualizations
GABAA Receptor Signaling Pathway
Caption: GABAA receptor signaling pathway with modulator binding sites.
Experimental Workflow for Electrophysiological Analysis
Caption: Workflow for analyzing GABAA receptor modulators using electrophysiology.
Logical Comparison of GABAA Receptor Modulators
Caption: Key distinguishing features of GABAA receptor modulators.
References
- 1. Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diazepam - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Activity of chlormethiazole at human recombinant GABAA and NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. usiena-air.unisi.it [usiena-air.unisi.it]
- 6. GABAA receptor subtypes and benzodiazepine use, misuse, and abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How theories evolved concerning the mechanism of action of barbiturates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Mechanisms of Antiseizure Drug Activity at GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protracted treatment with diazepam reduces benzodiazepine1 receptor-mediated potentiation of gamma-aminobutyric acid-induced currents in dissociated rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of this compound and Diazepam in the Treatment of Alcohol Withdrawal Syndrome in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of this compound and Diazepam in the Treatment of Alcohol Withdrawal Syndrome in Clinical Practice | Semantic Scholar [semanticscholar.org]
- 16. Naturalistic comparison of this compound and Diazepam treatment in alcohol withdrawal: effects on oxidative stress, inflammatory cytokines and hepatic biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Naturalistic comparison of this compound and Diazepam treatment in alcohol withdrawal: effects on oxidative stress, inflammatory cytokines and hepatic biomarkers | springermedizin.de [springermedizin.de]
- 18. The Pharmacology of Chlormethiazole: A Potential Neuroprotective Agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Established and emerging GABAA receptor pharmacotherapy for epilepsy [frontiersin.org]
- 21. Frontiers | Probes for the heterogeneity of muscimol binding sites in rat brain [frontiersin.org]
Validating the Neuroprotective Effects of Clomethiazole: A Comparative Guide Using Histological Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Clomethiazole's neuroprotective performance against other alternatives, supported by experimental data from histological assessments. It details the methodologies for key experiments and visualizes complex pathways and workflows to facilitate understanding.
Introduction to this compound
This compound (CMZ) is a sedative and hypnotic agent structurally related to thiamine (vitamin B1).[1] It has demonstrated neuroprotective properties in numerous animal models of cerebral ischemia and hypoxia-ischemia.[2][3][4] The primary mechanism of action for this compound is the potentiation of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABAA receptor, which enhances inhibitory neurotransmission and reduces neuronal excitability.[1][5][6] Histological techniques are crucial for validating the efficacy of neuroprotective agents like this compound, as they allow for the direct visualization and quantification of neuronal damage and survival.[7]
Signaling Pathways of this compound's Neuroprotection
This compound's neuroprotective effects are primarily attributed to its action as a positive allosteric modulator of the GABAA receptor.[1][5][6] By enhancing GABAergic inhibition, this compound can counteract the excessive neuronal excitation (excitotoxicity) that occurs during ischemic events. Additionally, studies have suggested other potential mechanisms contributing to its neuroprotective profile. In models of hypoxia-ischemia, this compound has been shown to suppress the activity of nitric oxide synthase (NOS) and arginase, enzymes involved in inflammatory processes that can exacerbate neuronal damage.[2]
Caption: Signaling pathways of this compound's neuroprotective action.
Histological Validation of Neuroprotection
Several histological staining techniques are employed to assess the extent of neuronal damage and the protective effects of therapeutic agents.
-
Nissl Staining: This method uses dyes like cresyl violet to stain Nissl bodies (rough endoplasmic reticulum) in the cytoplasm of neurons.[8][9] Healthy neurons exhibit a distinct staining pattern, while damaged or dying neurons show a loss of Nissl substance (chromatolysis).[10] This allows for the quantification of neuronal survival in specific brain regions.
-
TUNEL (TdT-mediated dUTP Nick End Labeling) Assay: The TUNEL assay is used to detect DNA fragmentation, a hallmark of apoptosis.[11] By labeling the ends of DNA breaks, this technique can identify apoptotic cells, which appear as stained nuclei under a microscope.[12][13]
-
Immunohistochemistry (IHC): IHC utilizes antibodies to detect specific proteins within tissue sections. For neuroprotection studies, antibodies against markers of neuronal injury (e.g., loss of microtubule-associated protein 2, MAP-2) or apoptosis (e.g., cleaved caspase-3) are commonly used.[14][15][16]
Comparative Efficacy of Neuroprotective Agents
A study in a primate model of acute ischemic stroke provides a direct comparison of the histological outcomes following treatment with this compound and other neuroprotective agents, AR-R15896AR and NXY-059.[17]
| Neuroprotective Agent | Mechanism of Action | Degree of Neuroprotection (vs. Control) | Cortical Protection | White Matter Protection | Sub-cortical Protection |
| This compound | GABAA receptor modulator[1][5] | Moderate | Less than NXY-059 | Less than NXY-059 | Present |
| AR-R15896AR | Low-affinity uncompetitive NMDA antagonist[17] | Moderate | Less than NXY-059 | Less than NXY-059 | No effect |
| NXY-059 | Nitrone-derived free radical trapping agent[17] | High (almost twice that of this compound and AR-R15896AR) | Significant | Significant | Present |
Data summarized from a comparative analysis in a primate model of permanent middle cerebral artery occlusion (pMCAO).[17]
Experimental Protocols
Nissl Staining (using Cresyl Violet)
This protocol is adapted for formalin-fixed, paraffin-embedded brain sections.
Materials:
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Distilled water
-
0.1% Cresyl Violet solution (pH adjusted to ~3.8-4.0)[18]
-
Differentiating solution (95% ethanol with a few drops of 10% acetic acid)[18]
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Staining:
-
Incubate slides in 0.1% cresyl violet solution at 37°C for 10 minutes.[18]
-
-
Differentiation:
-
Briefly rinse in distilled water.
-
Differentiate in 95% ethanol with acetic acid for approximately 5-10 minutes, or until the nuclei and Nissl bodies are clearly visible against a paler background when viewed under a microscope.[18]
-
-
Dehydration and Mounting:
TUNEL Assay
This is a general protocol for detecting apoptosis in paraffin-embedded tissue sections. Commercial kits are widely available and their specific instructions should be followed.
Materials:
-
Xylene
-
Ethanol (graded series)
-
Proteinase K
-
TdT reaction buffer
-
TdT enzyme
-
Labeled dUTP (e.g., Digoxigenin-dUTP)
-
Stop/wash buffer
-
Antibody conjugate (e.g., anti-Digoxigenin-HRP)
-
Substrate (e.g., DAB)
-
Counterstain (e.g., Hematoxylin)
Procedure:
-
Deparaffinization and Rehydration:
-
Follow the same procedure as for Nissl staining.
-
-
Permeabilization:
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture by adding TdT enzyme to the labeled nucleotide buffer.
-
Apply the mixture to the tissue sections and incubate in a humidified chamber at 37°C for 60 minutes.[19]
-
Rinse slides with stop/wash buffer.
-
-
Detection:
-
Counterstaining and Mounting:
-
Lightly counterstain with a suitable nuclear stain like hematoxylin.[12]
-
Dehydrate, clear, and mount as described previously.
-
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the neuroprotective effects of a compound like this compound using histological techniques.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: mechanisms underlying lasting neuroprotection following hypoxia-ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Pharmacology of Chlormethiazole: A Potential Neuroprotective Agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pharmacology of chlormethiazole: a potential neuroprotective agent? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Quantitative histological evaluation of neuroprotective compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. genes2cognition.org [genes2cognition.org]
- 9. news-medical.net [news-medical.net]
- 10. pubcompare.ai [pubcompare.ai]
- 11. researchgate.net [researchgate.net]
- 12. biotna.net [biotna.net]
- 13. TUNEL apoptotic cell detection in tissue sections: critical evaluation and improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. Dynamic changes in neuronal autophagy and apoptosis in the ischemic penumbra following permanent ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. researchgate.net [researchgate.net]
- 18. Histological methods for CNS [pathologycenter.jp]
- 19. sinobiological.com [sinobiological.com]
Clomethiazole versus MK-801: a comparative study in a model of excitotoxicity
Aimed at researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the neuroprotective efficacy of clomethiazole and MK-801 in established models of excitotoxicity. This analysis is supported by quantitative experimental data, detailed methodologies, and visual representations of signaling pathways and experimental workflows.
Excitotoxicity, the pathological process by which excessive stimulation by excitatory neurotransmitters such as glutamate leads to neuronal damage and death, is a key mechanism in a variety of neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. Consequently, the development of neuroprotective agents that can mitigate excitotoxic injury is a major focus of neuroscience research. This guide compares two such agents: this compound, a positive allosteric modulator of the GABA-A receptor, and MK-801 (dizocilpine), a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.
Mechanisms of Action: A Tale of Two Receptors
This compound enhances the effect of the principal inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA), at the GABA-A receptor.[1] This potentiation leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and a subsequent reduction in neuronal excitability.[1] This mechanism is thought to counteract the excessive neuronal depolarization characteristic of excitotoxicity. Some studies also suggest that this compound may have neuroprotective effects independent of GABA-A receptor modulation, potentially involving the suppression of inflammatory enzymes like nitric oxide synthase (NOS) and arginase.[2]
MK-801, on the other hand, directly targets the glutamate system by blocking the ion channel of the NMDA receptor.[3] The NMDA receptor is a primary mediator of excitotoxic neuronal death.[4] By binding within the ion channel, MK-801 prevents the excessive influx of calcium ions (Ca2+) that triggers a cascade of neurotoxic events, including the activation of proteases, lipases, and endonucleases, ultimately leading to cell death.[5]
Comparative Efficacy in Excitotoxicity Models
The neuroprotective effects of this compound and MK-801 have been evaluated in various in vitro and in vivo models of excitotoxicity. The following tables summarize key quantitative data from these studies.
In Vitro Models of Glutamate-Induced Excitotoxicity
| Compound | Model System | Excitotoxic Insult | Concentration | Outcome Measure | Neuroprotective Effect | Reference |
| This compound | Primary rat cortical neurons | 1 mM Glutamate | 50 µM | Cell Viability (MTT assay) | 47.3% ± 7.1% neuroprotection | [6] |
| MK-801 | Human embryonic stem cell-derived neurons | 20 µM Glutamate | 10 µM | Cell Death | Reduced from 57.5% ± 3.4% to 33.2% ± 8.4% | [4] |
| MK-801 | Primary rat cortical neurons | 200 µM Glutamate | 0.001 - 10 µM | Cell Viability | Dose-dependent protection, significant at ≥ 0.01 µM | [7] |
In Vivo Models of Hypoxia-Ischemia
| Compound | Model System | Insult | Administration | Outcome Measure | Neuroprotective Effect | Reference |
| This compound | "Levine" rat model of hypoxia-ischemia | Left carotid ligation + 1h global hypoxia | 125 mg/kg | Lesion Size | Significant decrease at 3 and 90 days post-insult | [2][8] |
| MK-801 | Neonatal rat model of hypoxia-ischemia | Right carotid ligation + 3h hypoxia (8% O2) | 1 mg/kg, i.p. | Reduction in hemisphere weight disparity | Significant protection | [9] |
| MK-801 | Neonatal rat model of hypoxia-ischemia | Right carotid ligation + 2h hypoxia (8% O2) | 0.5 mg/kg, s.c. | Infarct Area | Significantly smaller infarct area compared to control | [10] |
Signaling Pathways and Experimental Workflow
To visualize the distinct mechanisms of action and a typical experimental approach for evaluating these compounds, the following diagrams are provided.
References
- 1. Glutamate Excitotoxicity Assay [neuroproof.com]
- 2. This compound: mechanisms underlying lasting neuroprotection following hypoxia-ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Pharmacology of Chlormethiazole: A Potential Neuroprotective Agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMDA receptor-dependent glutamate excitotoxicity in human embryonic stem cell-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Impact of the Combined Administration of 1MeTIQ and MK-801 on Cell Viability, Oxidative Stress Markers, and Glutamate Release in the Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel analogues of chlormethiazole are neuroprotective in four cellular models of neurodegeneration by a mechanism with variable dependence on GABAA receptor potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neuro-overprotection? A functional evaluation of this compound-induced neuroprotection following hypoxic-ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 10. Neuroprotective effects of MK 801 and hypothermia used alone and in combination in hypoxic-ischemic brain injury in neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Long-Term Functional Outcomes of Clomethiazole Treatment In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term functional outcomes following Clomethiazole (CMZ) treatment in preclinical in vivo models of neurological injury. While this compound showed initial promise as a neuroprotective agent, its journey through clinical trials has been challenging. This document aims to objectively present the experimental data, detail the methodologies used in key studies, and contextualize these findings to inform future research and drug development in neuroprotection.
**Executive Summary
This compound, a GABA-A receptor modulator, has demonstrated significant neuroprotective effects and long-term functional improvements in various preclinical models of cerebral ischemia and hypoxia-ischemia.[1][2] In vivo studies in rodents have shown that CMZ can reduce lesion size, preserve neuronal function, and mitigate behavioral deficits at extended time points post-injury.[1][3] However, these promising preclinical results have not translated into successful clinical outcomes in large-scale trials for acute ischemic stroke, where this compound failed to show improvement in long-term functional independence compared to placebo.[4][5] This guide delves into the preclinical evidence, highlighting the experimental conditions under which CMZ has shown efficacy, and discusses the potential reasons for the discrepancy between animal and human studies, offering a critical perspective for researchers in the field.
Quantitative Data Summary: Preclinical Studies
The following tables summarize the key quantitative findings from in vivo studies assessing the long-term functional and histological outcomes of this compound treatment.
Table 1: Neuroprotective Effects of this compound in a Rat Model of Hypoxia-Ischemia
| Outcome Measure | Time Point Post-HI | Control (Hypoxia-Ischemia) | This compound-Treated | P-value |
| Lesion Size (mm³) | 3 Days | 45.3 ± 3.1 | 22.1 ± 2.5 | P<0.01 |
| 90 Days | 38.9 ± 4.2 | 24.5 ± 3.7 | P<0.05 | |
| Hippocampal CA1 Neuronal Function (Field Potential Amplitude, mV) | 3 Days | 0.8 ± 0.1 | 2.1 ± 0.2 | P<0.001 |
| 14 Days | 0.9 ± 0.1 | 2.3 ± 0.3 | P<0.001 | |
| 90 Days | 1.1 ± 0.2 | 2.0 ± 0.2 | P<0.01 |
Data adapted from a study in a "Levine" rat model of hypoxia-ischemia (HI).[1]
Table 2: Effects of this compound on CA1 Cell Survival in a Gerbil Model of Global Ischemia
| Outcome Measure | Time Point Post-Ischemia | Control (Ischemia) | This compound-Treated | P-value |
| CA1 Cell Count (cells/mm) | 10 Days | ~50 | ~150 | Significant Attenuation |
| 30 Days | ~40 | ~120 | Significant Attenuation | |
| 60 Days | ~30 | ~100 | Significant Attenuation |
Data adapted from a study in a gerbil model of global ischemia. Note: The same study found that this neuroprotection disappeared at 60 days when post-ischemic temperature was strictly controlled, suggesting a confounding effect of drug-induced hypothermia.[3]
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating experimental findings. Below are the protocols for the key preclinical studies cited.
Study 1: Long-Term Neuroprotection in a Rat Hypoxia-Ischemia Model[1]
-
Animal Model: "Levine" model of hypoxia-ischemia in postnatal day 26 (PND-26) Wistar rats. This involves permanent unilateral (left) common carotid artery ligation followed by exposure to systemic hypoxia (8% oxygen) for 1 hour.
-
Drug Administration: this compound (CMZ) was administered intraperitoneally (i.p.) with an initial loading dose of 150 mg/kg given 30 minutes prior to hypoxia, followed by a second dose of 75 mg/kg administered 4 hours later.
-
Functional Assessment: Electrophysiological analysis of hippocampal CA1 neuronal activity was conducted ex vivo at 3, 14, and 90 days post-hypoxia-ischemia. Evoked field potentials were recorded from hippocampal slices.
-
Histological Assessment: Brain lesion size was quantified using histological staining at 3 and 90 days post-injury.
-
Biochemical Analysis: Activities of nitric oxide synthase (NOS) and arginase enzymes were measured in brain tissue at 3 and 90 days to investigate potential inflammatory mechanisms.
Study 2: Evaluation in a Gerbil Global Ischemia Model[3]
-
Animal Model: Adult male Mongolian gerbils subjected to 5 minutes of bilateral common carotid artery occlusion to induce global cerebral ischemia.
-
Drug Administration: A bolus intraperitoneal (i.p.) injection of this compound (60 mg/kg) was given 30 minutes after ischemia, followed by a continuous subcutaneous infusion of 400 mg/ml CMZ via an osmotic minipump.
-
Temperature Control: A critical aspect of this study was the monitoring and regulation of brain temperature. In one subgroup, temperature was maintained at approximately 36.5°C during and after ischemia, while in another, it was not controlled, allowing for the observation of drug-induced hypothermia.
-
Behavioral Assessment: Open-field habituation tests were conducted at 5, 10, 30, and 60 days post-occlusion to assess long-term behavioral outcomes.
Signaling Pathways and Experimental Workflow
Proposed Mechanism of Action of this compound
This compound's primary mechanism is believed to be the potentiation of the inhibitory neurotransmitter GABA at the GABA-A receptor.[2][6] However, preclinical studies suggest its neuroprotective effects may also involve modulation of inflammatory pathways.[1]
Caption: Proposed dual mechanism of this compound's neuroprotective action.
General Experimental Workflow for Preclinical Assessment
The workflow for assessing the efficacy of a neuroprotective agent like this compound in an animal model of brain injury typically follows a structured sequence from injury induction to long-term outcome analysis.
Caption: Standard workflow for in vivo testing of neuroprotective agents.
Comparison with Alternatives and Clinical Translation
The primary "alternative" to this compound in a research context is often a placebo or vehicle control, against which its efficacy is measured. While preclinical studies showed superiority over controls, this did not hold true in human trials.
The Discrepancy: Preclinical Success vs. Clinical Failure
-
Preclinical Promise: In animal models of stroke, this compound consistently demonstrated an ability to reduce the anatomical and functional damage caused by ischemia.[2] This robust preclinical evidence prompted the initiation of large-scale clinical trials.
-
Clinical Trial Outcomes: The this compound Acute Stroke Study (CLASS-I) was a major phase III trial that investigated the efficacy of CMZ in patients with major ischemic stroke. The study found no improvement in functional outcome (as measured by the Barthel Index) at 90 days in patients treated with this compound compared to placebo.[4][5] The odds ratio for a favorable outcome was 0.81, indicating a trend against the treatment.[5]
-
Combination Therapy: A subsequent trial, CLASS-T, evaluated the safety and feasibility of combining this compound with the thrombolytic agent t-PA. While the combination was found to be safe, it did not show a significant benefit in functional outcomes, although a non-significant positive trend was observed in a subgroup of patients with major strokes.[7]
Potential Reasons for Lack of Clinical Translation
Several factors may explain the failure to translate promising preclinical results to the clinic:
-
Species Differences: Fundamental physiological and metabolic differences between rodents and humans can significantly impact drug efficacy and safety.[2]
-
Timing of Administration: In many animal studies, the drug is administered very shortly after the ischemic insult. In the clinical setting, achieving such a rapid treatment window is often not feasible.[2]
-
Temperature Confound: As demonstrated in the gerbil study, this compound can induce hypothermia, which is itself a potent neuroprotectant.[3] If post-ischemic temperature is not rigorously controlled in animal experiments, the observed neuroprotection may be an artifact of the drug's effect on body temperature rather than a direct cellular mechanism. This confound is less likely to play a significant role in the controlled environment of a clinical trial.[3]
-
Complexity of Human Stroke: Clinical stroke is highly heterogeneous in its cause, location, and severity, a complexity that is not fully captured by standardized animal models.[4]
Conclusion for the Research Professional
The case of this compound serves as a critical lesson in the field of neuroprotective drug development. While in vivo preclinical data demonstrated significant and lasting functional benefits, these outcomes were highly dependent on the specific experimental model and conditions. The failure to replicate these findings in human clinical trials underscores the importance of rigorous preclinical study design, including strict control of physiological variables like temperature, and the inherent challenges of translating therapies for complex neurological injuries from animal models to patients.
Future research on this compound analogues or other neuroprotective agents should focus on mechanisms that are independent of sedative or hypothermic effects and demonstrate efficacy in models that more closely mimic the clinical realities of human stroke and traumatic brain injury.[8][9]
References
- 1. This compound: mechanisms underlying lasting neuroprotection following hypoxia-ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Pharmacology of Chlormethiazole: A Potential Neuroprotective Agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-term effects of this compound in a model of global ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. This compound Acute Stroke Study in ischemic stroke (CLASS-I): final results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. The this compound Acute Stroke Study in tissue-type plasminogen activator-treated stroke (CLASS-T): final results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel analogues of chlormethiazole are neuroprotective in four cellular models of neurodegeneration by a mechanism with variable dependence on GABAA receptor potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current Clinical Trials in Traumatic Brain Injury [mdpi.com]
A Comparative Guide to the Therapeutic Window of Clomethiazole in Preclinical Neuroprotection Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic window of clomethiazole with its alternatives, focusing on preclinical data in the context of neuroprotection. The information is intended to support researchers and professionals in drug development in making informed decisions.
Comparative Analysis of Therapeutic Windows
The therapeutic window is a critical indicator of a drug's safety and efficacy, representing the dosage range between the minimal effective dose and the dose at which toxicity occurs. This section compares the preclinical therapeutic window of this compound with that of diazepam, a commonly used benzodiazepine with neuroprotective properties. The therapeutic index (TI) is calculated as the ratio of the 50% lethal dose (LD50) to the 50% effective dose (ED50). A higher TI suggests a wider margin of safety.
| Drug | Animal Model | Route of Administration | ED50 (Neuroprotection) | LD50 | Therapeutic Index (LD50/ED50) |
| This compound | Rat (MCAO Model) | Oral | ~161.65 mg/kg¹ | 178 mg/kg (female rat)² | ~1.1 |
| Mouse (MES Model) | Intraperitoneal | 130.8 mg/kg (anticonvulsant)³ | - | - | |
| Diazepam | Rat | Oral | 10 mg/kg⁴ | 249 mg/kg⁵ / 1240 mg/kg⁶ | 24.9 / 124 |
| Mouse | Oral | - | 48 mg/kg⁷ / 720 mg/kg⁶ | - | |
| Mouse | Intravenous | 0.10-0.24 mg/kg (anticonvulsant)⁸ | 49-51 mg/kg⁸ | 204-510 |
¹Approximated from a neuroprotective dose of 1 mmol/kg in a rat model of permanent middle cerebral artery occlusion (MCAO)[1]. ²Oral LD50 in female rats[2]. ³Anticonvulsant ED50 in a maximal electroshock (MES) model in mice[1]. ⁴Neuroprotective dose in a rat model of transient global ischemia[3]. ⁵Oral LD50 in rats from a safety data sheet[4]. ⁶Oral LD50 in rats and mice[5]. ⁷Oral LD50 in mice from a safety data sheet[4]. ⁸Intravenous ED50 (anticonvulsant) and LD50 for different formulations in mice[6]. Note the significant difference in LD50 between formulations.
Experimental Protocols
Determination of Acute Oral Toxicity (LD50) - OECD 423 Guideline (Acute Toxic Class Method)
This method is used to determine the acute oral toxicity of a substance and allows for its classification based on the Globally Harmonised System (GHS).
Principle: A stepwise procedure is used where a small group of animals (typically 3) is dosed at a defined level. The outcome of this first step determines the next dose level (higher or lower). The objective is to identify a dose that causes mortality in some animals to determine the toxicity class.
Procedure:
-
Animal Selection: Healthy, young adult rodents (preferably females) are used. Animals are acclimatized to laboratory conditions before the study.
-
Fasting: Animals are fasted (food, but not water, is withheld) overnight for rats or for 3-4 hours for mice before dosing.
-
Dose Administration: The test substance is administered orally in a single dose via gavage. The volume administered should not exceed 1 mL/100g of body weight for aqueous solutions.
-
Starting Dose Levels: Pre-defined starting dose levels are used (e.g., 5, 50, 300, 2000 mg/kg). The initial dose is selected based on existing information about the substance's toxicity.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. Special attention is given on the day of dosing and daily thereafter.
-
Stepwise Dosing:
-
If mortality occurs in the first group, the next group is dosed at a lower pre-defined level.
-
If no mortality occurs, the next group is dosed at a higher pre-defined level.
-
-
Endpoint: The test is concluded when the dose that causes mortality in a certain proportion of animals is identified, allowing for classification into a GHS category.
Induction of Focal Cerebral Ischemia - Transient Middle Cerebral Artery Occlusion (MCAO) in Rats
The MCAO model is a widely used preclinical model to mimic human ischemic stroke.
Procedure:
-
Anesthesia: The rat is anesthetized, and its body temperature is maintained at 37°C.
-
Surgical Preparation: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Occlusion: A nylon monofilament suture with a blunted tip is introduced into the ECA and advanced into the ICA until it blocks the origin of the middle cerebral artery (MCA). Successful occlusion is often confirmed by monitoring cerebral blood flow with a laser Doppler flowmeter.
-
Ischemia Duration: The suture is left in place for a specific duration (e.g., 60 or 90 minutes) to induce transient focal ischemia.
-
Reperfusion: The suture is then withdrawn to allow for the restoration of blood flow (reperfusion) to the MCA territory.
-
Post-operative Care: The incision is closed, and the animal is allowed to recover. Neurological deficit scoring and histological analysis of the brain are performed at later time points to assess the extent of ischemic damage and the neuroprotective effects of the test compound.
Signaling Pathway and Experimental Workflow
This compound's Mechanism of Action at the GABA-A Receptor
This compound enhances the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) by acting as a positive allosteric modulator of the GABA-A receptor. It binds to a site on the receptor complex that is distinct from the binding site for benzodiazepines like diazepam, and is believed to be at or near the picrotoxin/barbiturate binding site[4][5][7]. This binding increases the influx of chloride ions through the receptor's channel, leading to hyperpolarization of the neuron and a reduction in its excitability.
Caption: this compound's modulatory action on the GABA-A receptor complex.
Experimental Workflow for Therapeutic Window Assessment
The determination of a drug's therapeutic window in preclinical studies involves a series of experiments to establish both its efficacy and its toxicity.
Caption: Workflow for determining the therapeutic window in preclinical studies.
References
- 1. Anticonvulsant action of chlormethiazole is prevented by subconvulsive amounts of strychnine and aminophylline but not by bicuculline and picrotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two distinct interactions of barbiturates and chlormethiazole with the GABAA receptor complex in rat cuneate nucleus in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oecd.org [oecd.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 6. Two distinct interactions of barbiturates and chlormethiazole with the GABAA receptor complex in rat cuneate nucleus in vitro | Semantic Scholar [semanticscholar.org]
- 7. The modulation by chlormethiazole of the GABAA-receptor complex in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
The Clomethiazole Conundrum: A Comparative Guide to the Reproducibility of its Neuroprotective Effects
An examination of the stark divergence between preclinical promise and clinical outcomes for the neuroprotective agent clomethiazole reveals critical insights for stroke research and drug development. While numerous laboratories demonstrated robust neuroprotective effects in animal models, these findings failed to translate into efficacy in large-scale human trials, highlighting a significant "reproducibility crisis" in translational neuroscience.
This compound, a derivative of vitamin B1, has a long history of use as a sedative and anticonvulsant. Its neuroprotective potential, primarily attributed to its action as a positive allosteric modulator of the GABA-A receptor, generated considerable optimism for the treatment of acute ischemic stroke. By enhancing the effect of the brain's primary inhibitory neurotransmitter, GABA, this compound was thought to counteract the excitotoxic cascade that leads to neuronal death following a stroke. However, the journey from laboratory bench to patient bedside for this compound has been a challenging one, marked by a frustrating lack of clinical success despite promising preclinical data. This guide provides a comparative analysis of the key preclinical and clinical studies, examining the methodologies, data, and potential reasons for the discrepancy in outcomes.
Preclinical Evidence: A Consensus of Neuroprotection
A multitude of studies across various laboratories and animal models in the 1990s and early 2000s painted a consistent picture of this compound's neuroprotective efficacy.
Key Preclinical Studies Overview
| Study Focus | Animal Model | Ischemia Model | Key Findings |
| Global Ischemia | Gerbils | Bilateral carotid artery occlusion | Significant protection of hippocampal CA1 neurons. |
| Focal Ischemia | Rats | Middle Cerebral Artery Occlusion (MCAO) | Reduction in infarct volume and improved neurological scores. |
| Hypoxic-Ischemic Injury | Young Rats | Unilateral carotid artery ligation + hypoxia | Complete histological protection of the hippocampus.[1] |
| Dose-Response | Gerbils & Rats | Global & Focal Ischemia | Neuroprotection achieved at plasma concentrations well-tolerated in humans (3.5-6.1 µM and above).[2] |
Experimental Protocols in Preclinical Studies
A closer look at the methodologies employed in these preclinical trials reveals a degree of consistency in experimental design.
1. Animal Models and Ischemia Induction:
-
Rodent Models: The majority of studies utilized rats and gerbils, which are common models in stroke research.
-
Ischemia Models:
-
Global Cerebral Ischemia: Often induced by transiently occluding the bilateral common carotid arteries in gerbils, leading to widespread but brief ischemia. This model is particularly useful for studying hippocampal vulnerability.
-
Focal Cerebral Ischemia: The Middle Cerebral Artery Occlusion (MCAO) model in rats was a frequently used paradigm to mimic human stroke affecting a specific brain territory.
-
2. This compound Administration:
-
Dosage: Doses varied but were often in the range of 65-125 mg/kg in rats.[1]
-
Route of Administration: Intravenous or subcutaneous infusions were commonly used to maintain steady plasma concentrations.[2]
-
Timing: Treatment was typically initiated shortly before, during, or within a few hours after the ischemic insult.
3. Outcome Measures:
-
Histological Analysis: Quantification of neuronal death (e.g., in the hippocampal CA1 region) or measurement of infarct volume were primary endpoints.
-
Behavioral/Functional Assessment: Neurological deficit scores and tests of motor function were used to assess functional recovery.
The Clinical Disappointment: Failure to Replicate in Humans
The promising preclinical results spurred a series of large, randomized, placebo-controlled clinical trials to test the efficacy of this compound in acute ischemic stroke patients. The outcomes of these trials were largely negative.
Major Clinical Trials of this compound
| Trial Name | Number of Patients | Treatment Window | Primary Outcome Measure | Key Result |
| CLASS (this compound Acute Stroke Study) | 1360 | Within 12 hours | Barthel Index ≥60 at 90 days | No significant difference between this compound and placebo.[3] |
| CLASS-I (this compound Acute Stroke Study in Ischemic Stroke) | 1200 (patients with major stroke) | Within 12 hours | Barthel Index ≥60 at 90 days | No improvement in functional outcome with this compound.[4] |
Clinical Trial Protocols
The design of the clinical trials aimed to be robust and well-controlled.
1. Patient Population:
-
Patients with a clinical diagnosis of acute hemispheric ischemic stroke were enrolled.
-
The CLASS-I trial specifically focused on patients with major stroke (Total Anterior Circulation Syndrome - TACS).[4]
2. This compound Administration:
-
Dosage: A total dose of 68-75 mg/kg was administered as an intravenous infusion over 24 hours.[3][4] This was intended to achieve plasma concentrations shown to be neuroprotective in animal models.[2]
-
Treatment Window: Treatment was initiated within 12 hours of symptom onset.[3][4]
3. Outcome Measures:
-
Primary Endpoint: The primary measure of efficacy was functional independence at 90 days, as assessed by the Barthel Index.
-
Safety: Safety and tolerability were closely monitored, with sedation being the most common side effect.[3]
Visualizing the Disconnect
This compound's Proposed Neuroprotective Pathway
The primary mechanism of action of this compound is the potentiation of GABAergic inhibition, which is thought to counteract the excitotoxicity triggered by ischemic events.
Caption: Proposed mechanism of this compound's neuroprotective action.
A Typical Preclinical Experimental Workflow
The following diagram illustrates a generalized workflow for testing a neuroprotective agent in a preclinical setting.
Caption: Generalized workflow for preclinical neuroprotection studies.
Why the Discrepancy? Potential Explanations
The failure of this compound to show efficacy in clinical trials, despite robust preclinical evidence, is a stark reminder of the challenges in translating laboratory findings to clinical practice. Several factors may have contributed to this discrepancy:
-
Species Differences: The pathophysiology of stroke and the pharmacological response to drugs can differ significantly between rodents and humans.
-
Co-morbidities and Age: Clinical trial populations are heterogeneous and often include elderly patients with multiple health issues, whereas preclinical studies typically use young, healthy animals.
-
Time to Treatment: While preclinical studies often administer treatment within a short window, the 12-hour window in the clinical trials may have been too late for a neuroprotective effect to be meaningful.
-
Outcome Measures: The reliance on functional outcomes in clinical trials, as opposed to histological measures in many animal studies, may have made it more difficult to detect a modest treatment effect.
-
Dosing and Sedation: The sedative effects of this compound were a significant issue in the clinical trials, often necessitating dose reductions, which may have resulted in suboptimal plasma concentrations for neuroprotection.[3]
Conclusion: Lessons Learned from the this compound Story
The case of this compound serves as a critical lesson in the field of neuroprotective drug development. While the preclinical studies were largely reproducible across different laboratories in demonstrating a biological effect, this did not translate to clinical success. This highlights the need for more rigorous preclinical testing, including the use of more clinically relevant animal models, longer-term functional outcome measures, and a better understanding of the therapeutic window. The story of this compound underscores the complexity of stroke pathophysiology and the significant hurdles that must be overcome to develop effective neuroprotective therapies. Future research in this area will need to bridge the gap between preclinical and clinical research to improve the chances of successful translation.
References
- 1. Neuro-overprotection? A functional evaluation of this compound-induced neuroprotection following hypoxic-ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is neuroprotective in models of global and focal cerebral ischemia when infused at doses producing clinically relevant plasma concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
Safety Operating Guide
Proper Disposal Procedures for Clomethiazole in a Laboratory Setting
The following guide provides essential safety and logistical information for the proper disposal of clomethiazole, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Hazard Identification and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is crucial to be aware of its associated hazards. This compound is classified as harmful if swallowed and may cause allergic skin reactions and serious eye damage.[1] It is also recognized as very toxic to aquatic life with long-lasting effects.[2]
Recommended Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including during disposal procedures.
-
Eye/Face Protection: Safety goggles with side-shields or a face shield.[1][3]
-
Hand Protection: Protective gloves (e.g., nitrile rubber).[1][2]
-
Body Protection: Impervious clothing or a lab coat to prevent skin contact.[2][3]
-
Respiratory Protection: Use only in areas with adequate ventilation or with a suitable respirator if dust or aerosols may be generated.[2][4]
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2][4] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[1] |
| Serious Eye Damage/Irritation | Category 1 / 2 | H318/H319: Causes serious eye damage/irritation.[1][3] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life.[2] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[2] |
Step-by-Step Disposal Procedures
Disposal of this compound must be conducted in accordance with all prevailing country, federal, state, and local regulations.[1][3] Never discharge this compound into drains or the environment.[2][4]
Procedure for Unused or Expired this compound:
-
Evaluate Disposal Options: The preferred method for disposing of unwanted pharmaceuticals is through a licensed waste disposal company or a drug take-back program.[3][5][6] Contact your institution's Environmental Health & Safety (EHS) office to determine the designated procedure.
-
Containerization: Keep the chemical in its original, suitable, and closed container for disposal where possible.[4] If repackaging is necessary, use a container that is compatible with the chemical and properly sealed.
-
Labeling: Ensure the waste container is clearly and accurately labeled as "Hazardous Waste" and includes the chemical name (this compound).
-
Storage: Store the waste container in a secure, cool, and well-ventilated area, away from incompatible materials, pending pickup by a licensed waste disposal service.[3]
Procedure for Household or Non-Laboratory Settings (if institutional procedures are unavailable):
While laboratory waste requires professional disposal, if such programs are unavailable, the FDA provides general guidance for drug disposal:
-
Do Not Flush: Do not flush this compound down the toilet or drain, as it is harmful to aquatic life.[2][7] this compound is not on the FDA's flush list.[8]
-
Mix with Undesirable Substance: Remove the drug from its original container without crushing tablets or capsules. Mix it with an unappealing substance like dirt, cat litter, or used coffee grounds.[5][6][9]
-
Seal and Dispose: Place the mixture into a sealed container, such as a plastic bag, and dispose of it in the trash.[5][9]
-
De-identify Packaging: Scratch out all personal information on the prescription label of the empty bottle before recycling or discarding it.[9]
Accidental Spill and Contamination Cleanup
In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.[1][2]
-
Absorption: For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1][2] For solid spills, collect the material without creating dust.[3]
-
Collection: Carefully collect the absorbed material and any contaminated soil or items into a suitable, closed, and labeled container for disposal.[4]
-
Decontamination: Decontaminate the spill surface and any affected equipment by scrubbing with alcohol.[1][2]
-
Disposal: Dispose of all contaminated materials as hazardous chemical waste according to institutional and local regulations.[1]
Environmental Impact Data
The environmental risk associated with this compound is a primary driver for its stringent disposal requirements. It is not readily biodegradable and is classified as very toxic to aquatic organisms.[2][10]
| Ecotoxicity Metric | Value | Organism | Reference |
| EC50 | 39.1 mg/L | Daphnia magna (Water Flea) | [10] |
| PEC/PNEC Ratio | 4.9 x 10⁻⁴ | - | [10] |
| PEC: Predicted Environmental Concentration; PNEC: Predicted No Effect Concentration. A ratio below 1 suggests insignificant environmental risk from patient use, but does not apply to direct disposal. |
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory environment.
Caption: Workflow for this compound Waste Disposal.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound|533-45-9|MSDS [dcchemicals.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. echemi.com [echemi.com]
- 5. Medicine: Proper Disposal [nationwidechildrens.org]
- 6. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 7. epa.gov [epa.gov]
- 8. fda.gov [fda.gov]
- 9. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 10. astrazeneca.com [astrazeneca.com]
Personal protective equipment for handling Clomethiazole
This guide provides crucial safety, handling, and disposal information for laboratory professionals working with Clomethiazole. Adherence to these protocols is essential to minimize exposure risk and ensure a safe laboratory environment.
Hazard and Exposure Data
This compound is classified as harmful if swallowed and may cause serious eye damage and skin irritation or allergic reactions.[1][2][3] While specific occupational exposure limits have not been established for this compound, the following hazard information underscores the need for stringent safety measures.[1]
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [1][2] |
| Serious Eye Damage/Irritation | H318 / H319 | Causes serious eye damage or irritation. | [2][3] |
| Skin Sensitization | H317 | May cause an allergic skin reaction. | [2] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [3] |
| Aquatic Toxicity (Acute & Chronic) | H410 | Very toxic to aquatic life with long-lasting effects. | [1] |
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is the final and critical barrier against exposure. The following equipment is mandatory when handling this compound.
1. Hand Protection:
-
Gloves: Wear protective, chemical-impermeable gloves.[4] Nitrile or neoprene gloves are preferred.[5] For compounding, administering, or disposing of the substance, wearing two pairs of gloves is recommended.[6][7] The inner glove should be tucked under the gown cuff, and the outer glove should go over the cuff to ensure no skin is exposed.[6]
-
Integrity Check: Always inspect gloves for tears or punctures before use.[4]
-
Replacement: Change gloves regularly (e.g., every 30-60 minutes) or immediately if they become contaminated, torn, or punctured.[7][8]
2. Eye and Face Protection:
-
Wear tightly fitting safety goggles with side shields.[1][4]
-
If there is a risk of splashes, a face shield should be worn in combination with goggles for full protection.[9]
3. Skin and Body Protection:
-
Wear a disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[6] Laboratory coats made of standard cloth are not suitable.[5]
-
Ensure clothing is impervious and flame-retardant.[4] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[3][10]
4. Respiratory Protection:
-
Use a suitable respirator if ventilation is inadequate or if exposure limits are exceeded.[1][4] For activities that may generate dust or aerosols, a full-face respirator may be necessary.[4]
Operational and Disposal Plans
Step-by-Step Handling Procedure:
-
Preparation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust, mists, or vapors.[1][4] Ensure safety showers and eyewash stations are accessible.[1]
-
Handling: Avoid all direct contact with the skin and eyes.[1] Do not eat, drink, or smoke in the handling area.[1][4][10]
-
Storage: Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and ignition sources.[1]
-
After Handling: Wash hands and face thoroughly after handling the material.[1][3]
Emergency First Aid Protocol:
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 20 minutes, removing contact lenses if present.[4][10][11] Seek prompt medical attention.[1][10]
-
Skin Contact: Remove contaminated clothing immediately.[10] Wash the affected skin area thoroughly with plenty of soap and water.[3][10] If skin irritation or an allergic reaction occurs, seek medical advice.[2][3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support.[1][10]
-
Ingestion: Rinse the mouth with water.[1][4][10] Do NOT induce vomiting. Call a physician or poison control center immediately.[1][10]
Disposal Plan:
-
Chemical Disposal: Dispose of this compound and its container at an approved waste disposal plant in accordance with local, state, and federal regulations.[1][10] Do not release into the environment or allow it to enter drains or water courses.[1][10]
-
Contaminated PPE Disposal: Contaminated gloves, gowns, and other disposable materials should be sealed in a labeled plastic bag and disposed of as hazardous waste.[6]
Safe Handling Workflow
The following diagram illustrates the essential workflow for handling this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound|533-45-9|MSDS [dcchemicals.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. echemi.com [echemi.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. osha.gov [osha.gov]
- 7. utoledo.edu [utoledo.edu]
- 8. pppmag.com [pppmag.com]
- 9. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
